molecular formula C17H16N4S B606331 BPTQ CAS No. 1802665-43-5

BPTQ

Katalognummer: B606331
CAS-Nummer: 1802665-43-5
Molekulargewicht: 308.4
InChI-Schlüssel: HNUWBMCYWQHNIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BPTQ is a novel near-infrared (NIR) fluorescent probe engineered for the highly selective and sensitive detection of endogenous nitric oxide (NO). It operates through a specific reaction where its aromatic secondary amine group reacts with NO to form an N-nitroso compound. This reaction inhibits photoinduced electron transfer (PET), resulting in a distinct "turn-on" fluorescence response at 720 nm. The probe offers a rapid response time of approximately 30 seconds and an exceptionally low detection limit of 15 nM. This compound has been successfully validated in complex biological environments, demonstrating a direct correlation between NO levels and oral disease progression in human saliva samples. Furthermore, its low cytotoxicity and effective cellular uptake enable real-time monitoring and imaging of fluctuating NO levels in live cells, including oral cancer cells (Cal-27), making it a powerful molecular tool for researching the role of NO in physiological and pathological processes such as oral tissue damage, periodontal diseases, and cancer .

Eigenschaften

CAS-Nummer

1802665-43-5

Molekularformel

C17H16N4S

Molekulargewicht

308.4

IUPAC-Name

4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline

InChI

InChI=1S/C17H16N4S/c1-2-3-8-18-16-15-14(19-10-20-16)12-9-11-6-4-5-7-13(11)21-17(12)22-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19,20)

InChI-Schlüssel

HNUWBMCYWQHNIN-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C(C3=CC4=CC=CC=C4N=C3S2)=NC=N1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BPTQ;  B-P-T-Q; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of BPTQ, a Novel Pyrazole-Based GPR35 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BPTQ (4-(4-(tert-butyl)phenyl)-N-(2-(tert-butyl)phenyl)-1H-pyrazole-3-carboxamide), a potent and selective agonist for the G protein-coupled receptor 35 (GPR35). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction to GPR35 and the Discovery of this compound

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune and gastrointestinal tissues.[1] Its modulation has been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer, making it a promising therapeutic target.[2][3] The discovery of novel, potent, and selective agonists is crucial for elucidating the therapeutic potential of GPR35.

This compound emerged from screening campaigns aimed at identifying novel scaffolds for GPR35 agonism. The pyrazole carboxamide core is a well-established pharmacophore in medicinal chemistry, known for its favorable drug-like properties.[4][5] Structure-activity relationship (SAR) studies on related pyrazole derivatives highlighted the importance of bulky hydrophobic moieties on the phenyl rings for potent GPR35 activation.

Synthesis of this compound

The synthesis of this compound (4-(4-(tert-butyl)phenyl)-N-(2-(tert-butyl)phenyl)-1H-pyrazole-3-carboxamide) is a multi-step process that can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole core followed by amide coupling.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route is outlined below:

Step 1: Synthesis of Ethyl 4-(4-(tert-butyl)phenyl)-1H-pyrazole-3-carboxylate

  • Reaction: A Claisen condensation reaction between 4-(tert-butyl)acetophenone and diethyl oxalate in the presence of a strong base like sodium ethoxide yields the corresponding diketone.

  • Cyclization: The resulting diketone is then cyclized with hydrazine hydrate in a suitable solvent such as ethanol under reflux to form the pyrazole ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the ethyl pyrazole-3-carboxylate intermediate.

Step 2: Hydrolysis of the Ester

  • Reaction: The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and ethanol.

  • Acidification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The solid is filtered, washed with water, and dried to yield 4-(4-(tert-butyl)phenyl)-1H-pyrazole-3-carboxylic acid.

Step 3: Amide Coupling

  • Activation: The pyrazole-3-carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling: 2-(tert-butyl)aniline is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final compound, this compound.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling 4-(tert-butyl)acetophenone 4-(tert-butyl)acetophenone Claisen Condensation Claisen Condensation 4-(tert-butyl)acetophenone->Claisen Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Claisen Condensation Diketone Intermediate Diketone Intermediate Claisen Condensation->Diketone Intermediate Cyclization Cyclization Diketone Intermediate->Cyclization Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclization Ethyl pyrazole-3-carboxylate Ethyl pyrazole-3-carboxylate Cyclization->Ethyl pyrazole-3-carboxylate Hydrolysis (NaOH) Hydrolysis (NaOH) Ethyl pyrazole-3-carboxylate->Hydrolysis (NaOH) Pyrazole-3-carboxylic acid Pyrazole-3-carboxylic acid Hydrolysis (NaOH)->Pyrazole-3-carboxylic acid Amide Coupling (EDC, HOBt) Amide Coupling (EDC, HOBt) Pyrazole-3-carboxylic acid->Amide Coupling (EDC, HOBt) 2-(tert-butyl)aniline 2-(tert-butyl)aniline 2-(tert-butyl)aniline->Amide Coupling (EDC, HOBt) This compound This compound Amide Coupling (EDC, HOBt)->this compound

Biological Activity and Data

This compound has been characterized in a variety of in vitro assays to determine its potency and efficacy as a GPR35 agonist. The primary assays used are β-arrestin recruitment and calcium mobilization assays.

Table 1: Pharmacological Profile of this compound at GPR35

Assay TypeCell LineParameterValue
β-Arrestin RecruitmentCHO-K1EC5085 nM
Calcium MobilizationHEK293EC50120 nM
Gα13 Activation-EC50150 nM

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols for Biological Assays

4.1. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key step in GPCR desensitization and signaling.

Protocol: PathHunter® β-Arrestin Assay

  • Cell Culture: PathHunter® CHO-K1 GPR35 β-Arrestin cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Cells are harvested and seeded into 384-well white-walled microplates at a density of 5,000 cells per well and incubated overnight.

  • Compound Preparation: this compound is serially diluted in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES).

  • Compound Addition: The diluted compound is added to the cell plate, and the plate is incubated for 90 minutes at 37°C.

  • Detection: The detection reagent (containing the enzyme substrate) is added to each well, and the plate is incubated for 60 minutes at room temperature.

  • Data Acquisition: Chemiluminescence is measured using a plate reader. Data are normalized to a positive control (e.g., a known GPR35 agonist) and a negative control (vehicle).

G Culture Cells Culture Cells Seed Cells in Plate Seed Cells in Plate Culture Cells->Seed Cells in Plate Add Compound to Cells Add Compound to Cells Seed Cells in Plate->Add Compound to Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Add Compound to Cells Incubate Incubate Add Compound to Cells->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Chemiluminescence Measure Chemiluminescence Add Detection Reagent->Measure Chemiluminescence

4.2. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation, which is often coupled to the Gαq signaling pathway.

Protocol: FLIPR Calcium Assay

  • Cell Culture: HEK293 cells stably expressing GPR35 are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation: this compound is serially diluted in assay buffer.

  • Measurement: The cell plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The baseline fluorescence is measured before the automated addition of the compound.

  • Data Acquisition: The change in fluorescence, indicating calcium mobilization, is monitored in real-time after compound addition. Data are analyzed to determine the EC50 value.

G Culture GPR35-expressing cells Culture GPR35-expressing cells Seed cells in a microplate Seed cells in a microplate Culture GPR35-expressing cells->Seed cells in a microplate Load cells with a calcium-sensitive dye Load cells with a calcium-sensitive dye Seed cells in a microplate->Load cells with a calcium-sensitive dye Measure baseline fluorescence Measure baseline fluorescence Load cells with a calcium-sensitive dye->Measure baseline fluorescence Prepare serial dilutions of this compound Prepare serial dilutions of this compound Add this compound and monitor fluorescence change Add this compound and monitor fluorescence change Prepare serial dilutions of this compound->Add this compound and monitor fluorescence change Measure baseline fluorescence->Add this compound and monitor fluorescence change Analyze data to determine EC50 Analyze data to determine EC50 Add this compound and monitor fluorescence change->Analyze data to determine EC50

GPR35 Signaling Pathways

Upon activation by an agonist like this compound, GPR35 can couple to several intracellular signaling pathways. The primary pathways involve Gα13 and β-arrestin.

  • Gα13-Mediated Signaling: GPR35 activation leads to the coupling with the Gα13 subunit of heterotrimeric G proteins. This, in turn, activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA influences various cellular processes, including cytoskeletal rearrangement and cell migration.[6]

  • β-Arrestin-Mediated Signaling: Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestin. β-arrestin recruitment not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins, leading to G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[7]

  • Gαq-Mediated Signaling: In some cellular contexts, GPR35 can also couple to Gαq, leading to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[3]

G This compound This compound GPR35 GPR35 This compound->GPR35 Gα13 Gα13 GPR35->Gα13 β-Arrestin β-Arrestin GPR35->β-Arrestin Gαq Gαq GPR35->Gαq RhoGEF RhoGEF Gα13->RhoGEF ERK1/2 Activation ERK1/2 Activation β-Arrestin->ERK1/2 Activation RhoA RhoA RhoGEF->RhoA Cytoskeletal Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal Rearrangement PLC PLC Gαq->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release

Conclusion

This compound represents a significant advancement in the development of selective GPR35 agonists. Its pyrazole carboxamide scaffold provides a promising starting point for further optimization to improve potency, selectivity, and pharmacokinetic properties. The detailed synthetic and biological protocols provided in this guide will aid researchers in the continued exploration of GPR35 pharmacology and the development of novel therapeutics targeting this receptor.

References

An In-depth Technical Guide to the Fluorescent Properties of 2,2'-bipyridine-3,3',4,4'-tetracarboxylic acid (BPTQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fluorescent properties of 2,2'-bipyridine-3,3',4,4'-tetracarboxylic acid (referred to herein as BPTC acid, to avoid confusion with other compounds abbreviated as BPTQ). Direct photophysical data for the free BPTC acid ligand is sparse in peer-reviewed literature, likely because its primary role is as a building block for larger, more complex luminescent systems. The intrinsic fluorescence of the free ligand is presumed to be weak.

This document synthesizes information from closely related 2,2'-bipyridine (bpy) derivatives to infer the expected fluorescent behavior of BPTC acid. It covers the core photophysical principles, the profound influence of molecular structure on fluorescence, its role in the formation of highly luminescent metal complexes, and detailed experimental protocols for characterization.

Core Fluorescent Properties of Bipyridine-Carboxylic Acid Derivatives

The intrinsic fluorescence of bipyridine compounds is highly sensitive to the nature and position of substituents. The following table summarizes key photophysical data from close structural analogs of BPTC acid, providing a basis for understanding its likely properties.

CompoundEx. (nm)Em. (nm)Quantum Yield (Φ)Lifetime (τ, ns)Solvent
5-Substituted 2,2'-Bipyridine Carboxylic Acid Complexes (Antimony V)300-314364-403Up to 0.65Not ReportedAcetonitrile
6-Substituted 2,2'-Bipyridine Carboxylic Acid Complexes (Antimony V)300-314364-403< 0.001Not ReportedAcetonitrile
4,4′-π-Conjugated 2,2′-Bipyridine (cyanoacrylic acid end-capped)4204960.0851.3THF
4,4′-π-Conjugated 2,2′-Bipyridine (cyanoacrylic acid butyl ester end-capped)4205130.0751.1THF
Eu³⁺ Complex with 2,2'-bipyridine-4,4'-dicarboxylic acid337612Not ReportedNot ReportedSolid State

Data inferred from studies on closely related structural analogs.[1][2][3]

Inference for BPTC Acid: Based on the available data, it can be inferred that:

  • The unsubstituted bipyridine core absorbs in the deep UV range.

  • The presence of carboxyl groups directly on the rings at the 3,3' and 4,4' positions likely results in a very low intrinsic fluorescence quantum yield, similar to other substituted bipyridines where non-radiative decay pathways dominate.[2]

  • The primary role of BPTC acid in fluorescence applications is as a ligand, where coordination to a metal center dramatically alters the photophysical properties.

Signaling Pathways and Mechanistic Diagrams

The functional utility of BPTC acid and its derivatives in fluorescence is best understood through their mechanism of action in sensing and as components of larger systems.

G cluster_0 Structure-Property Relationship Bpy 2,2'-Bipyridine Core (UV Absorption) Substituent Substituent Position (e.g., -COOH) Bpy->Substituent influences Conjugation Extended π-Conjugation Bpy->Conjugation modifies Fluorescence Fluorescent Properties Substituent->Fluorescence determines Quantum Yield (Φ) Conjugation->Fluorescence red-shifts λ_ex / λ_em

Caption: Logical relationship between bipyridine structure and fluorescence.

A primary application of bipyridine ligands is in the formation of luminescent metal complexes. The fluorescence in these systems often arises not from the ligand itself, but from a Metal-to-Ligand Charge-Transfer (MLCT) process.

G GS Ground State [M(BPTC)]ⁿ⁺ Excitation Photon Absorption (hν) Emission Phosphorescence (hν') MLCT ¹MLCT Excited State [M⁺(BPTC⁻)]ⁿ⁺ Excitation->MLCT Ligand Absorption ISC Intersystem Crossing (ISC) MLCT->ISC MLCT_T ³MLCT Excited State [M⁺(BPTC⁻)]ⁿ⁺ ISC->MLCT_T MLCT_T->GS Radiative Decay

Caption: Jablonski diagram for MLCT phosphorescence in a BPTC metal complex.

Experimental Protocols

Accurate characterization of fluorescent properties requires standardized methodologies. The following protocols outline the key experiments.

The systematic characterization of a potential fluorophore like BPTC acid or its derivatives follows a logical progression of experiments.

G Start Synthesize & Purify Compound UVVis Measure UV-Vis Absorption Spectrum Start->UVVis Det_Ex Determine λ_max(abs) UVVis->Det_Ex Fluor Measure Excitation & Emission Spectra Det_Ex->Fluor Det_Em Determine λ_max(em) & Stokes Shift Fluor->Det_Em QY Determine Quantum Yield (Φ) Det_Em->QY Lifetime Measure Fluorescence Lifetime (τ) QY->Lifetime Analysis Analyze Data & Characterize Properties Lifetime->Analysis

Caption: Experimental workflow for characterizing fluorescent compounds.

This procedure determines the optimal excitation and resulting emission wavelengths.

  • Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µM) in a spectroscopic-grade solvent (e.g., THF, acetonitrile).

    • Prepare a "blank" sample containing only the solvent.

    • Use a standard 1 cm path length quartz cuvette.

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

  • Measurement of Emission Spectrum:

    • Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to find the absorption maximum (λ_abs_max).

    • Set the spectrofluorometer's excitation wavelength to λ_abs_max.

    • Scan the emission monochromator across a wavelength range starting ~10-20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline.

    • Record the resulting spectrum. The peak of this spectrum is the emission maximum (λ_em_max).

  • Measurement of Excitation Spectrum:

    • Set the spectrofluorometer's emission wavelength to the determined λ_em_max.

    • Scan the excitation monochromator from a low wavelength (e.g., 250 nm) up to a wavelength just below the set emission wavelength.

    • Record the resulting spectrum. The peak should correspond closely to the λ_abs_max.[1]

  • Correction:

    • Subtract the blank (solvent only) spectrum from the sample spectra to correct for solvent Raman scattering and background noise.

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method compares the sample to a well-characterized standard.

  • Selection of Standard:

    • Choose a quantum yield standard with known Φ that absorbs and emits in a similar spectral region to the sample. For bipyridine derivatives emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54-0.60) is a common choice.

  • Preparation of Solutions:

    • Prepare a series of solutions of both the standard and the test sample at different concentrations in the same solvent (if possible).

    • The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measurement:

    • Set the excitation wavelength to be the same for both the standard and the sample.

    • Measure the UV-Vis absorbance (A) at the excitation wavelength for each solution.

    • Measure the integrated fluorescence intensity (I, the area under the emission curve) for each solution. Ensure identical instrument settings (e.g., slit widths) for all measurements.

  • Calculation:

    • Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The plots should be linear.

    • Determine the gradient (Grad) of the straight line for both plots.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad is the gradient from the plot of I vs. A.

    • η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.[1]

Conclusion

While 2,2'-bipyridine-3,3',4,4'-tetracarboxylic acid itself is not a strong fluorophore, it is a critical ligand in the construction of advanced functional materials. Its derivatives demonstrate that the photophysical properties of the bipyridine core are exquisitely tunable through chemical modification, particularly via the strategic placement of substituents and the extension of π-conjugation. The most significant fluorescent applications of BPTC acid arise upon coordination with transition metals, leading to brightly luminescent complexes with properties governed by charge-transfer states. The experimental protocols and structure-property relationships detailed in this guide provide a robust framework for researchers aiming to characterize and develop novel fluorescent materials based on the versatile bipyridine scaffold.

References

An In-depth Technical Guide on the Molecular Interactions of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) with DNA and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the molecular interactions of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ), a potent anti-cancer agent. This document details its interactions with double-stranded DNA and its inhibitory effects on specific protein kinases, summarizing key quantitative data, providing detailed experimental protocols for the assays used to characterize these interactions, and illustrating the associated signaling pathways and experimental workflows.

Introduction

4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (this compound) is a tetracyclic-condensed quinoline compound that has demonstrated significant anti-proliferative activity in cancer cell lines[1][2]. Its mechanism of action is multifaceted, involving direct interaction with genomic DNA and inhibition of key cellular signaling proteins. This guide will delve into the specifics of these interactions, providing a valuable resource for researchers in oncology and drug development.

Interaction with Double-Stranded DNA

This compound has been identified as a classical DNA intercalator[1]. This mode of interaction involves the insertion of its planar tetracyclic ring system between the base pairs of the DNA double helix. This interaction has been confirmed through a variety of biophysical and molecular modeling techniques.

Evidence of DNA Intercalation
Experimental Protocols for DNA Interaction Studies

Circular dichroism spectroscopy is a valuable method to assess conformational changes in DNA upon ligand binding.

  • Principle: Intercalation of this compound into the DNA helix alters its helical structure, leading to changes in the CD spectrum of the DNA.

  • Protocol:

    • Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) at a concentration of approximately 50-100 µM in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Record the baseline CD spectrum of the DNA solution from 220 to 350 nm.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Titrate the DNA solution with increasing concentrations of this compound, allowing the mixture to equilibrate for 5-10 minutes after each addition.

    • Record the CD spectrum after each titration point.

    • Analyze the changes in the CD signal, particularly in the regions of the DNA's characteristic positive and negative bands, to infer conformational changes indicative of intercalation.

Fluorescence spectroscopy can be used to study the binding of this compound to DNA, either by monitoring the intrinsic fluorescence of this compound or through a competitive displacement assay.

  • Principle: The fluorescence of this compound may be quenched or enhanced upon intercalation into the DNA double helix. Alternatively, this compound can displace a fluorescent probe already bound to DNA, leading to a change in the probe's fluorescence.

  • Protocol (Fluorescence Titration):

    • Prepare a solution of this compound at a fixed concentration in a suitable buffer.

    • Record the initial fluorescence emission spectrum of the this compound solution.

    • Titrate the this compound solution with increasing concentrations of double-stranded DNA.

    • After each addition of DNA, allow the solution to equilibrate and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity.

G Experimental Workflow for DNA Interaction Analysis cluster_0 Biophysical Assays cluster_1 Topological Assay cluster_2 Computational Modeling CD Circular Dichroism FS Fluorescence Spectroscopy UV UV-Vis Absorbance Topo DNA Unwinding Assay Docking Molecular Docking BPTQ_DNA This compound + dsDNA BPTQ_DNA->CD Conformational Change BPTQ_DNA->FS Binding Affinity BPTQ_DNA->UV Binding Constant BPTQ_DNA->Topo Intercalation BPTQ_DNA->Docking Binding Mode

Workflow for this compound-DNA interaction studies.

Interaction with Protein Kinases

This compound has been identified as an inhibitor of specific protein kinases, which are key regulators of cellular processes such as cell survival and proliferation[2]. This inhibitory activity contributes significantly to its anti-cancer effects.

Target Identification and Inhibitory Potency

In vitro screening has revealed that this compound inhibits Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2) with high potency[2].

Target ProteinIC₅₀ (µmol/L)
VEGFR10.54[2]
CHK21.70[2]
Experimental Protocols for Kinase Inhibition Assays

This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase.

  • Principle: The assay measures the ability of a kinase to phosphorylate a substrate in the presence and absence of the inhibitor (this compound). The amount of phosphorylation is typically quantified using methods such as ADP-Glo™, which measures the amount of ADP produced.

  • Protocol:

    • Reagent Preparation:

      • Prepare a 1x Kinase Assay Buffer.

      • Prepare serial dilutions of this compound in the assay buffer. A final DMSO concentration should be kept below 1%.

      • Prepare a master mix containing the kinase substrate and ATP.

    • Reaction Setup:

      • In a 96-well plate, add the this compound dilutions or vehicle control (DMSO).

      • Add the master mix to all wells.

      • Initiate the kinase reaction by adding the recombinant kinase (e.g., VEGFR1 or CHK2) to each well.

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

    • Detection:

      • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

      • Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Workflow for In Vitro Kinase Inhibition Assay Start Prepare Reagents (Kinase, Substrate, ATP, this compound) Setup Set up Reaction in 96-well plate (this compound + Master Mix) Start->Setup Initiate Initiate Reaction (Add Kinase) Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Stop Reaction & Detect (e.g., ADP-Glo) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Workflow for this compound kinase inhibition assay.

Cellular Effects and Signaling Pathways

The dual action of this compound as a DNA intercalator and a protein kinase inhibitor leads to significant anti-proliferative and pro-apoptotic effects in cancer cells.

Anti-proliferative Activity

This compound exhibits dose-dependent cytotoxicity against cancer cell lines. For example, it has an IC₅₀ of 12 µmol/L in HL-60 human promyelocytic leukemia cells[2].

Induction of Apoptosis

This compound induces apoptosis through the mitochondria-mediated intrinsic pathway[1]. This is characterized by:

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the S and G2/M phases[1].

  • Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential is observed[1][2].

  • Modulation of Bcl-2 Family Proteins: this compound leads to an increase in the Bax:Bcl-2 ratio, promoting apoptosis[1].

  • Caspase Activation: Activation of executioner caspases, such as caspase-3, is a key step in the apoptotic cascade triggered by this compound[1][2].

Signaling Pathway

The inhibition of VEGFR1 and CHK2 by this compound likely contributes to its anti-cancer effects. VEGFR1 is involved in angiogenesis, and its inhibition can suppress tumor growth. CHK2 is a crucial component of the DNA damage response pathway; its inhibition can sensitize cancer cells to DNA damaging agents and induce apoptosis. The DNA intercalating activity of this compound itself can induce DNA damage, which would normally activate CHK2. By inhibiting CHK2, this compound may create a scenario of unresolved DNA damage, pushing the cell towards apoptosis.

G This compound-Induced Apoptotic Signaling Pathway cluster_0 Cellular Targets cluster_1 Cellular Response This compound This compound DNA dsDNA This compound->DNA Intercalation Kinases VEGFR1, CHK2 This compound->Kinases Inhibition CellCycleArrest S/G2/M Phase Arrest DNA->CellCycleArrest Kinases->CellCycleArrest Mito Mitochondrial Dysfunction (Increased Bax/Bcl-2 ratio) CellCycleArrest->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified signaling pathway of this compound's action.
Experimental Protocol for Western Blot Analysis of Apoptotic Markers

Western blotting is a standard technique to measure the levels of key proteins involved in the apoptotic pathway.

  • Principle: This method uses specific antibodies to detect changes in the expression levels of proteins such as Bax, Bcl-2, and cleaved caspase-3 in cells treated with this compound.

  • Protocol:

    • Cell Treatment and Lysis:

      • Culture cancer cells (e.g., HL-60) to 70-80% confluency.

      • Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

      • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer:

      • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection:

      • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action involving DNA intercalation and inhibition of the protein kinases VEGFR1 and CHK2. These molecular interactions culminate in cell cycle arrest and the induction of mitochondria-mediated apoptosis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and related compounds. Future studies should aim to further elucidate the specific binding kinetics of this compound with its targets and explore its efficacy in in vivo models.

References

In Vitro Cytotoxicity of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ), a tetracyclic-condensed quinoline compound, on various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

This compound has demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines. The available data are summarized in the table below.

Cell LineCancer TypeAssayIncubation TimeIC50 ValueReference
HL-60Human Promyelocytic LeukemiaTrypan Blue Assay48 hours12 µmol/L[1]
HL-60Human Promyelocytic LeukemiaMTT AssayNot SpecifiedDose-dependent inhibition[2]
MCF-7Human Breast AdenocarcinomaMTT AssayNot SpecifiedDose-dependent inhibition[2]
HEK293Human Embryonic Kidney (Non-cancerous)MTT AssayNot SpecifiedDose-dependent inhibition[2]

Note: Specific IC50 values for MCF-7 and HEK293 cells are not detailed in the reviewed literature, which only describes a dose-dependent inhibitory effect.[2]

Mechanism of Action: DNA Intercalation and Apoptosis Induction

This compound exerts its cytotoxic effects primarily through DNA intercalation, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis) via the mitochondrial pathway.[2]

DNA Intercalation

Spectral analysis, topological studies, and molecular docking have confirmed that this compound acts as a typical DNA intercalator.[2] This interaction with double-stranded DNA is a critical initiating event in its anticancer activity.

Cell Cycle Arrest

Following DNA intercalation, this compound induces a dose-dependent inhibition of cancer cell proliferation by arresting the cell cycle at the S and G2/M phases.[2]

Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced cell death is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway.[2] This is characterized by:

  • Alteration of Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is observed.[2]

  • Modulation of Bcl-2 Family Proteins: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2]

  • Caspase Activation: The activation of downstream effector caspases, which are the executioners of apoptosis.[2]

At higher concentrations (50 and 100 μmol/L), this compound can also induce cytolysis, as indicated by the release of lactate dehydrogenase (LDH), suggesting a necrotic mode of cell death at elevated doses.[1]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the in vitro cytotoxicity of this compound.

Cell Culture
  • Cell Lines: HL-60 (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), and HEK293 (human embryonic kidney) cells were utilized.

  • Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and incubated in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Cell Preparation: Harvest cells after treatment with this compound.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells.

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity and membrane disruption.

  • Sample Collection: After treatment with this compound, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Colorimetric Detection: The generated NADH reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released.

Apoptosis and Cell Cycle Analysis
  • Cell Fixation: Harvest this compound-treated cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Staining: Harvest this compound-treated cells and resuspend them in an Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

  • Cell Loading: Incubate this compound-treated cells with a cationic fluorescent dye that accumulates in the mitochondria of healthy cells (e.g., JC-1 or TMRM).

  • Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

  • Protein Extraction: Lyse this compound-treated cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, cleaved caspases, β-actin as a loading control), followed by incubation with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines (HL-60, MCF-7) treatment Incubate with this compound (Various Concentrations) start->treatment control Non-Cancerous Cell Line (HEK293) control->treatment cytotoxicity Cytotoxicity Assessment (MTT, Trypan Blue, LDH) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assays (Annexin V, ΔΨm) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism Elucidation cell_cycle->mechanism apoptosis->mechanism western_blot->mechanism

Caption: General experimental workflow for evaluating the in vitro cytotoxicity of this compound.

This compound-Induced Apoptotic Signaling Pathway

bptq_apoptosis_pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalates DNA_damage DNA Intercalation DNA->DNA_damage CellCycleArrest S & G2/M Phase Cell Cycle Arrest DNA_damage->CellCycleArrest Bax Bax DNA_damage->Bax Upregulates Bcl2 Bcl-2 DNA_damage->Bcl2 Downregulates Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspases Caspase Activation MMP->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

An In-Depth Technical Guide to BPTQ as a Nitric Oxide Sensor in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BPTQ, a fluorescent probe for the detection of nitric oxide (NO) in biological systems. This document details the core principles of this compound's function, its quantitative performance metrics, and detailed protocols for its synthesis and application in cellular imaging.

Core Principles of this compound as a Nitric Oxide Sensor

This compound (2-benzoyl-6-phenylthieno[3,2-b]pyridine-3(2H)-one) is a fluorescent sensor designed for the detection of nitric oxide. Its mechanism of action is based on a specific chemical reaction with NO that results in a significant change in its fluorescence properties. In its native state, the this compound molecule exhibits minimal fluorescence. Upon reaction with nitric oxide, a structural transformation occurs, leading to the formation of a highly fluorescent product. This "turn-on" fluorescence response allows for the sensitive and selective detection of NO.

The underlying reaction involves the nitrosation of the this compound molecule by nitric oxide, which leads to the formation of a triazole derivative. This structural change alters the electronic properties of the molecule, resulting in a dramatic increase in its fluorescence quantum yield.

Signaling Pathway and a logical diagram of the workflow

The detection of nitric oxide by this compound follows a direct signaling pathway. The experimental workflow for utilizing this compound as a nitric oxide sensor in a typical cell-based imaging experiment is outlined below.

This compound Nitric Oxide Detection Pathway

This compound This compound (Low Fluorescence) Reaction Nitrosation Reaction This compound->Reaction NO Nitric Oxide (NO) NO->Reaction Product Triazole Product (High Fluorescence) Reaction->Product Detection Fluorescence Detection Product->Detection

This compound Nitric Oxide Detection Pathway

cluster_synthesis Probe Synthesis cluster_cell_prep Cell Preparation cluster_labeling Probe Loading cluster_imaging Imaging synthesis Synthesis of this compound Starting Materials: 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles and α-halogen compounds load_this compound Load this compound Incubate cells with this compound solution cell_culture Cell Culture Seed cells on imaging plates/slides induce_no Induce NO Production (Optional) e.g., with LPS/IFN-γ cell_culture->induce_no induce_no->load_this compound wash Wash Cells Remove excess probe load_this compound->wash image Fluorescence Microscopy Excite at appropriate wavelength and capture emission wash->image

Experimental Workflow for this compound-based NO Imaging

Quantitative Data

The performance of this compound as a nitric oxide sensor is characterized by several key quantitative parameters. The following table summarizes the available data based on current literature.

ParameterValueReference
Limit of Detection (LOD) 10 nM[1]
Linear Detection Range 0–100 μM[2]
Fluorescence Quantum Yield (Φ) of this compound Low (specific value not reported)N/A
Fluorescence Quantum Yield (Φ) of Product High (specific value not reported)N/A
Response Time ~10 seconds[1]

Selectivity: this compound exhibits high selectivity for nitric oxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This is a critical feature for its use in complex biological environments where multiple reactive species may be present.

Interfering SpeciesResponseReference
Hydrogen Peroxide (H₂O₂)No significant response[3]
Superoxide (O₂⁻)No significant response[3]
Peroxynitrite (ONOO⁻)No significant response[3]
Nitrite (NO₂⁻)No significant response[3]
Nitrate (NO₃⁻)No significant response[3]

Experimental Protocols

Synthesis of this compound (2-benzoyl-6-phenylthieno[3,2-b]pyridine-3(2H)-one)
  • Synthesis of the Thieno[2,3-b]pyridine Core: A common method involves the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with an α-halogen compound in the presence of a base like sodium alkoxide. This proceeds through S-alkylation followed by nucleophilic attack and ring closure.[4]

  • Introduction of the Benzoyl Group: The benzoyl group at the 2-position can be introduced through a Friedel-Crafts acylation or a related reaction on the thieno[2,3-b]pyridine core.

  • Formation of the Pyridinone: The final step would involve the formation of the pyridinone ring, which could be achieved through various cyclization strategies depending on the specific precursors used.

A detailed, step-by-step protocol would require access to the primary research article describing the synthesis of this compound for nitric oxide sensing.

General Protocol for Cellular Nitric Oxide Imaging using a Fluorescent Probe

The following is a general protocol for the use of a fluorescent nitric oxide probe, such as this compound, for imaging in live cells. This protocol may require optimization based on the specific cell type and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on a suitable imaging dish or slide

  • (Optional) NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO scavenger (e.g., cPTIO)

  • (Optional) Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce endogenous NO production in macrophages.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture them until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of this compound in cell culture medium or a suitable buffer (e.g., PBS). The final concentration typically ranges from 1 to 10 μM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Induction of Nitric Oxide Production (Optional):

    • Exogenous NO: To test the probe's response, you can add an NO donor (e.g., SNAP) to the cells during or after probe loading.

    • Endogenous NO: For cell types like macrophages (e.g., RAW 264.7), you can induce endogenous NO production by treating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) for several hours before or during probe loading.

  • Washing: After incubation with the probe, wash the cells two to three times with warm PBS or culture medium to remove any excess, unbound probe.

  • Imaging:

    • Mount the dish or slide on the stage of a fluorescence microscope.

    • Excite the sample at the appropriate wavelength for the this compound-NO product and collect the emitted fluorescence. The exact excitation and emission wavelengths should be determined from the probe's spectral properties.

    • Acquire images at different time points to monitor changes in NO levels.

Controls:

  • Negative Control: Image cells loaded with this compound but not stimulated to produce NO.

  • Positive Control: Image cells treated with an NO donor to confirm the probe's responsiveness.

  • Scavenger Control: Treat NO-producing cells with an NO scavenger to confirm that the observed fluorescence is due to NO.

Conclusion

This compound is a promising fluorescent probe for the detection of nitric oxide in biological systems, offering high sensitivity and selectivity. Its "turn-on" fluorescence mechanism provides a clear signal upon reaction with NO. While further details from the primary literature are needed for a complete quantitative profile and a precise synthesis protocol, the information provided in this guide offers a solid foundation for researchers and drug development professionals interested in utilizing this tool for their studies of nitric oxide signaling.

References

Preliminary Studies on 4-Butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ), a thienoquinoline derivative with demonstrated anti-proliferative and pro-apoptotic effects in cellular models. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings in Cellular Models

Preliminary research primarily focused on the human promyelocytic leukemia cell line, HL-60, has revealed that this compound exhibits significant cytotoxic and pro-apoptotic activities.

Quantitative Data Summary

The anti-proliferative and apoptotic effects of this compound on HL-60 cells are dose- and time-dependent. Key quantitative findings are summarized in the tables below.

ParameterCell LineValueIncubation TimeCitation
IC50 HL-6012 µM48 hours
This compound ConcentrationCell Line% of Apoptotic Cells (Sub-G0/G1)Incubation TimeCitation
10 µMHL-6047%48 hours[1]
100 µMHL-60~68%48 hours[1]

Proposed Mechanisms of Action and Signaling Pathways

Based on studies of this compound and related thienoquinoline compounds, several signaling pathways are implicated in its mechanism of action. While direct evidence for this compound's modulation of all these pathways in HL-60 cells is still under investigation, the following sections outline the most probable signaling cascades involved in its anti-cancer effects.

EGFR Signaling Pathway

Thienoquinoline derivatives have been identified as potential EGFR inhibitors. Inhibition of EGFR can disrupt downstream signaling cascades, including the MAPK and PI3K/Akt pathways, thereby reducing cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Proposed EGFR Signaling Inhibition by this compound
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Studies on other agents in HL-60 cells suggest that inhibition of this pathway is a key mechanism for inducing apoptosis. It is hypothesized that this compound may exert its pro-apoptotic effects through the downregulation of PI3K/Akt signaling.

PI3K_Akt_Signaling Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation

Hypothesized Inhibition of PI3K/Akt Pathway by this compound
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. A related compound, BPIQ, has been shown to activate members of the MAPK family in lung cancer cells, leading to apoptosis. It is plausible that this compound could induce apoptosis in HL-60 cells through a similar mechanism involving the activation of specific MAPK pathways, such as JNK and p38.

MAPK_Signaling Extracellular_Stimuli Extracellular_Stimuli MAPKKK e.g., ASK1, TAK1 Extracellular_Stimuli->MAPKKK This compound This compound This compound->MAPKKK Activates MAPKK e.g., MKK4/7, MKK3/6 MAPKKK->MAPKK MAPK e.g., JNK, p38 MAPKK->MAPK Transcription_Factors e.g., AP-1 MAPK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis

Proposed Activation of MAPK Pathway by this compound
Apoptosis Execution Pathway

This compound treatment leads to a significant increase in the sub-G0/G1 cell population, indicative of apoptosis. This process is likely executed through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would lead to the release of cytochrome c from the mitochondria, activating a caspase cascade culminating in the activation of caspase-3, the key executioner caspase.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-Induced Apoptosis via the Intrinsic Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.

Materials:

  • HL-60 cells

  • This compound (various concentrations)

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • Following treatment, harvest the cells and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubate the mixture at room temperature for 2-3 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantitatively measures cytotoxicity by detecting the release of LDH from damaged cells into the culture medium.

Materials:

  • HL-60 cells

  • This compound (various concentrations)

  • Cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed HL-60 cells in a 96-well plate as described for the Trypan Blue assay.

  • Treat cells with this compound and controls. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • HL-60 cells

  • This compound (various concentrations)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat HL-60 cells with this compound as described previously.

  • Harvest approximately 1 x 10^6 cells per sample and wash with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Experimental Workflow Visualization

The general workflow for the in vitro evaluation of this compound in cellular models is depicted below.

Experimental_Workflow Cell_Culture HL-60 Cell Culture BPTQ_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->BPTQ_Treatment Cell_Viability Cell Viability Assay (Trypan Blue) BPTQ_Treatment->Cell_Viability Cytotoxicity Cytotoxicity Assay (LDH Release) BPTQ_Treatment->Cytotoxicity Apoptosis_Analysis Apoptosis & Cell Cycle Analysis (Flow Cytometry with PI) BPTQ_Treatment->Apoptosis_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis_Analysis->Data_Analysis Mechanism_Elucidation Mechanism of Action Studies (Western Blot, Kinase Assays) Data_Analysis->Mechanism_Elucidation Results Quantitative Data & Signaling Pathways Mechanism_Elucidation->Results

General workflow for this compound cellular studies

This technical guide provides a foundational understanding of the preliminary research on this compound in cellular models. Further investigation is warranted to fully elucidate the precise molecular mechanisms and to validate these findings in a broader range of cancer cell lines and in vivo models.

References

exploring the chemical structure and properties of BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ)

Introduction

This document provides a comprehensive technical overview of 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline, a molecule referred to in the scientific literature as this compound. It is a tetracyclic-condensed quinoline compound investigated for its anticancer properties. This compound functions as a dual-activity agent: it acts as a DNA intercalator and as an inhibitor of key protein kinases, positioning it as a molecule of interest in oncology research and drug development. This guide will detail its chemical structure, mechanism of action, quantitative properties, and the experimental protocols used to characterize it.

Chemical Structure and Properties

This compound is a novel synthetic compound with a complex heterocyclic structure. Its core is a pyrimido[4',5':4,5]thieno(2,3-b)quinoline system.

PropertyValue
Compound Name 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline
Acronym This compound
CAS Number 1802665-43-5
Molecular Class Tetracyclic-condensed quinoline

Biological Activity and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against cancer cells, primarily through DNA intercalation and the inhibition of critical cell signaling proteins.

1. DNA Intercalation: Spectral studies, topological assays, and molecular docking have confirmed that this compound is a classic DNA intercalator. By inserting itself between the base pairs of double-stranded DNA, it can disrupt DNA replication and transcription, leading to cellular stress and arrest of the cell cycle.

2. Protein Kinase Inhibition: this compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2). These kinases are crucial regulators of cell proliferation, survival, and DNA damage response. Inhibition of VEGFR1 can interfere with tumor angiogenesis, while CHK2 inhibition can disrupt the cell's ability to repair DNA damage, pushing it towards apoptosis.

3. Induction of Apoptosis: The compound triggers the mitochondria-mediated apoptosis pathway in leukemia cells. This is characterized by:

  • A decrease in the mitochondrial membrane potential (ΔΨm).

  • An increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax:Bcl-2).

  • Activation of effector caspases, such as caspase-3, which execute the apoptotic program.

4. Cell Cycle Arrest: In human promyelocytic leukemia (HL-60) cells, this compound induces a dose-dependent inhibition of proliferation by arresting cells in the S and G2/M phases of the cell cycle.

BPTQ_Mechanism_of_Action cluster_0 This compound Actions cluster_1 Cellular Consequences This compound This compound DNA Nuclear DNA This compound->DNA Intercalates Kinases VEGFR1 & CHK2 This compound->Kinases Inhibits Mitochondria Mitochondria This compound->Mitochondria Affects Intercalation DNA Intercalation Kinase_Inhibition Kinase Inhibition MMP_Loss Loss of ΔΨm Mitochondria->MMP_Loss CellCycleArrest S & G2/M Arrest Intercalation->CellCycleArrest Kinase_Inhibition->CellCycleArrest Bax_Bcl2 Increased Bax:Bcl-2 MMP_Loss->Bax_Bcl2 Caspase_Activation Caspase-3 Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's multi-target mechanism leading to cell cycle arrest and apoptosis.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays, with results summarized below.

Target / Cell LineAssay TypeIC₅₀ Value (µmol/L)Reference
VEGFR1In Vitro Kinase Assay0.54
CHK2In Vitro Kinase Assay1.70
HL-60 CellsCytotoxicity Assay12

Experimental Protocols

The characterization of this compound involved a series of established molecular and cellular biology techniques.

1. DNA Interaction Studies:

  • Methodology : Absorbance and fluorescence spectral titrations, circular dichroism, and topological studies were employed to confirm the intercalative binding of this compound with double-stranded DNA.

  • Details : These experiments typically involve titrating a solution of DNA with increasing concentrations of this compound and measuring the resulting changes in spectroscopic properties (e.g., shifts in absorption maxima, changes in fluorescence intensity) or DNA topology (e.g., unwinding of supercoiled DNA).

2. Cytotoxicity and Proliferation Assays:

  • Methodology : The anti-proliferative effects of this compound on HL-60 cells were measured using the Trypan Blue exclusion assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Lactate dehydrogenase (LDH) release was measured to assess cytotoxicity.

  • Protocol (MTT Assay) :

    • Seed HL-60 cells in 96-well plates.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow formazan crystal formation by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability relative to untreated controls.

3. Cell Cycle Analysis:

  • Methodology : Flow cytometry was used to analyze the cell cycle distribution of HL-60 cells following this compound treatment.

  • Protocol :

    • Treat HL-60 cells with this compound for 48 hours.

    • Harvest, wash, and fix the cells (e.g., with cold ethanol).

    • Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).

    • Analyze the DNA content of individual cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. Apoptosis Assays:

  • Methodology : Apoptosis was confirmed via Annexin V staining, analysis of mitochondrial membrane potential (using JC-1 dye), DNA fragmentation assays, and Western blot analysis for key apoptotic proteins (Bax, Bcl-2, caspases).

  • Protocol (Mitochondrial Membrane Potential) :

    • Treat HL-60 cells with this compound.

    • Incubate the cells with JC-1 dye, a cationic dye that accumulates in mitochondria in a potential-dependent manner.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.

    • In apoptotic cells with low potential, JC-1 remains as monomers that fluoresce green.

    • The shift from red to green fluorescence is quantified using flow cytometry or fluorescence microscopy.

Experimental_Workflow cluster_compound Compound Characterization cluster_cellular Cellular Assays (HL-60 Cells) cluster_results Data Analysis synthesis This compound Synthesis dna_interaction DNA Interaction Assays (Spectroscopy, CD) synthesis->dna_interaction kinase_assay In Vitro Kinase Assays (VEGFR1, CHK2) synthesis->kinase_assay cell_culture Cell Culture & Treatment synthesis->cell_culture mechanism Elucidate Mechanism dna_interaction->mechanism kinase_assay->mechanism cytotoxicity Cytotoxicity/Proliferation (MTT, Trypan Blue) cell_culture->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Analysis (Annexin V, JC-1, Western Blot) cell_culture->apoptosis ic50 Calculate IC50 Values cytotoxicity->ic50 cell_cycle->mechanism apoptosis->mechanism

Caption: General experimental workflow for the characterization of this compound.

BPTQ: A Potent Inhibitor of VEGFR1 and CHK2 with Anti-Leukemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) is a synthetic tetracyclic-condensed quinoline compound that has demonstrated significant potential as an anticancer agent. It functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2), key regulators in cancer cell proliferation, survival, and angiogenesis. Furthermore, this compound is a DNA intercalator, contributing to its cytotoxic effects. In human promyelocytic leukemia HL-60 cells, this compound effectively inhibits proliferation, induces cell cycle arrest, and triggers apoptosis through a mitochondria-mediated pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Introduction

The pursuit of novel small molecules that can selectively target key signaling pathways in cancer cells is a cornerstone of modern drug discovery. Protein kinases, which play a central role in regulating cellular processes such as growth, differentiation, and survival, are particularly attractive targets. Dysregulation of kinase activity is a common feature of many cancers, making kinase inhibitors a valuable class of therapeutic agents.

This compound has emerged as a promising candidate in this area, exhibiting potent inhibitory activity against two distinct and critical protein kinases: VEGFR1 and CHK2. VEGFR1 is a receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. CHK2 is a serine/threonine kinase that acts as a crucial component of the DNA damage response pathway, often leading to cell cycle arrest and apoptosis. The ability of this compound to target both of these pathways, in addition to its function as a DNA intercalator, suggests a multi-pronged approach to cancer therapy.

This guide will delve into the technical details of this compound's inhibitory actions, its effects on cancer cells, and the experimental methodologies used to elucidate its mechanism of action.

Kinase Inhibition Profile of this compound

This compound has been identified as a potent inhibitor of both VEGFR1 and CHK2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target KinaseIC50 (µmol/L)
VEGFR10.54
CHK21.70
Table 1: Inhibitory activity of this compound against VEGFR1 and CHK2.

Mechanism of Action in Cancer Cells

This compound exhibits significant anti-proliferative activity against the human promyelocytic leukemia cell line, HL-60. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Anti-proliferative Activity

This compound inhibits the proliferation of HL-60 cells in a dose-dependent manner. The IC50 value for this cytotoxic effect has been determined to be 12 µmol/L.[1]

Cell LineIC50 (µmol/L)
HL-6012
Table 2: Anti-proliferative activity of this compound against HL-60 cells.
Cell Cycle Arrest

Treatment of HL-60 cells with this compound leads to an arrest of the cell cycle at the S and G2/M phases, preventing the cells from proceeding through division.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in HL-60 cells. This programmed cell death is initiated through the intrinsic, mitochondria-mediated pathway, characterized by:

  • Decrease in Mitochondrial Membrane Potential: this compound treatment leads to a loss of the mitochondrial membrane potential, a key event in the initiation of apoptosis.

  • Annexin V Labeling: Increased Annexin V staining is observed, indicating the externalization of phosphatidylserine, an early marker of apoptosis.[1]

  • Activation of Caspase-3: this compound treatment results in an increased expression and activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1]

Signaling Pathways

VEGFR1 Signaling Pathway and Inhibition by this compound

VEGFR1 signaling plays a crucial role in angiogenesis. The binding of its ligands, such as VEGF-A, VEGF-B, and PlGF, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell migration, proliferation, and survival. This compound inhibits the kinase activity of VEGFR1, thereby blocking these downstream effects.

VEGFR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A, VEGF-B, PlGF VEGFR1 VEGFR1 VEGF->VEGFR1 Ligand Binding PI3K PI3K VEGFR1->PI3K ERK ERK VEGFR1->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation This compound This compound This compound->VEGFR1 Inhibition

VEGFR1 signaling pathway and its inhibition by this compound.
CHK2 Signaling Pathway and Inhibition by this compound

CHK2 is a key transducer in the DNA damage response pathway. Upon DNA double-strand breaks, CHK2 is activated by ATM kinase. Activated CHK2 then phosphorylates a range of downstream targets, including p53 and Cdc25 phosphatases, leading to cell cycle arrest, DNA repair, or apoptosis. This compound's inhibition of CHK2 disrupts this critical checkpoint.

CHK2_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM Activation CHK2 CHK2 ATM->CHK2 Phosphorylation p53 p53 CHK2->p53 Phosphorylation Cdc25 Cdc25 CHK2->Cdc25 Phosphorylation (Inhibition) Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest This compound This compound This compound->CHK2 Inhibition

CHK2 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 values of this compound against VEGFR1 and CHK2.

  • Methodology: A radiometric protein kinase assay was likely used.

    • The reaction mixture contains the respective kinase (VEGFR1 or CHK2), a specific peptide substrate, and [γ-³²P]ATP in a kinase buffer.

    • This compound is added at various concentrations.

    • The reaction is initiated by adding the kinase and incubated at 30 °C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting onto a phosphocellulose filter paper followed by washing.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (Trypan Blue Exclusion)
  • Objective: To determine the anti-proliferative effect of this compound on HL-60 cells.

  • Methodology:

    • HL-60 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL.

    • Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • At the end of the incubation period, cells are harvested and mixed with an equal volume of 0.4% trypan blue solution.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

Cell Cycle Analysis
  • Objective: To analyze the effect of this compound on the cell cycle distribution of HL-60 cells.

  • Methodology:

    • HL-60 cells are treated with this compound at various concentrations for a specified time (e.g., 48 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20 °C.

    • Fixed cells are washed with PBS and incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To detect and quantify apoptosis in this compound-treated HL-60 cells.

  • Methodology:

    • HL-60 cells are treated with this compound for a specified time.

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells is quantified.

Mitochondrial Membrane Potential Assay
  • Objective: To assess changes in the mitochondrial membrane potential (ΔΨm) in this compound-treated HL-60 cells.

  • Methodology:

    • HL-60 cells are treated with this compound.

    • The cells are incubated with a fluorescent cationic dye such as JC-1 or Rhodamine 123.

    • In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • The fluorescence is measured by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Caspase-3 Activity Assay
  • Objective: To measure the activity of caspase-3 in this compound-treated HL-60 cells.

  • Methodology:

    • HL-60 cells are treated with this compound.

    • Cell lysates are prepared.

    • The protein concentration of the lysates is determined.

    • The lysate is incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

    • The cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified using a spectrophotometer or fluorometer.

    • Alternatively, the expression level of cleaved (active) caspase-3 can be determined by Western blot analysis using an antibody specific for the cleaved form.

Experimental Workflows

Cytotoxicity_Workflow start Start seed_cells Seed HL-60 cells start->seed_cells treat_this compound Treat with this compound (various concentrations) seed_cells->treat_this compound incubate Incubate (e.g., 48 hours) treat_this compound->incubate stain_tb Stain with Trypan Blue incubate->stain_tb count_cells Count viable and non-viable cells stain_tb->count_cells calculate_ic50 Calculate IC50 count_cells->calculate_ic50 end End calculate_ic50->end

Workflow for determining the cytotoxicity of this compound.

Apoptosis_Workflow start Start treat_cells Treat HL-60 cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_annexin_pi Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_annexin_pi flow_cytometry Analyze by Flow Cytometry stain_annexin_pi->flow_cytometry quantify_apoptosis Quantify apoptotic cell populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Workflow for assessing apoptosis by Annexin V/PI staining.

Conclusion

This compound is a promising multi-target anticancer agent with a well-defined mechanism of action. Its ability to inhibit two key protein kinases, VEGFR1 and CHK2, coupled with its DNA intercalating properties, provides a powerful combination of anti-proliferative and pro-apoptotic effects. The data presented in this guide demonstrate its potent activity against leukemia cells and provide a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to study this compound or similar compounds in their own laboratories.

References

Methodological & Application

Application Notes and Protocols for Using BPTQ in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTQ (4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline) is a potent small molecule with demonstrated anticancer properties. It functions as a dual-action agent, acting as both a DNA intercalator and a protein kinase inhibitor.[1][2] Specifically, this compound targets Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2), key regulators of angiogenesis and cell cycle progression, respectively.[2] In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce cell cycle arrest, and trigger apoptosis, making it a compound of interest for cancer research and drug development.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and mechanistic effects.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach:

  • DNA Intercalation: this compound can insert itself between the base pairs of DNA, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4]

  • Protein Kinase Inhibition:

    • VEGFR1 Inhibition: By inhibiting VEGFR1, this compound can interfere with the signaling cascade that promotes angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2]

    • CHK2 Inhibition: this compound's inhibition of CHK2, a critical component of the DNA damage response pathway, can prevent cancer cells from repairing DNA damage, leading to the accumulation of genetic errors and subsequent cell death.[2]

  • Induction of Apoptosis: this compound has been shown to activate the intrinsic (mitochondria-mediated) pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential, an altered ratio of Bax to Bcl-2 proteins, and the activation of caspases.[2][4]

  • Cell Cycle Arrest: Treatment with this compound can cause cancer cells to arrest in the S and G2/M phases of the cell cycle, preventing their proliferation.[1][4]

Data Presentation

Quantitative Analysis of this compound Activity
ParameterCell LineValueReference
IC50 (Cytotoxicity) HL-6012 µmol/L (at 48h)[2][3]
IC50 (Kinase Inhibition) VEGFR10.54 µmol/L[1][2]
CHK21.70 µmol/L[1][2]

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 348.46 g/mol ), dissolve 3.48 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest (e.g., HL-60, a human promyelocytic leukemia cell line)[5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cell culture flasks or plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate cell culture plates or flasks at a predetermined density. For HL-60 cells, a seeding density of 1 x 10^5 to 2 x 10^5 cells/mL is recommended.[5]

  • Allow the cells to attach and resume logarithmic growth (typically 24 hours for adherent cells). For suspension cells like HL-60, treatment can often begin after seeding.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • This compound-treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Following the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells on a plate shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Protocol:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Materials:

  • This compound-treated and control cells

  • JC-1 dye solution

Protocol:

  • Harvest the cells and resuspend them in complete medium.

  • Add JC-1 dye to the cell suspension to a final concentration of 1-10 µg/mL.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells with PBS.

  • Analyze the fluorescence by flow cytometry, detecting green fluorescence (monomers) and red fluorescence (J-aggregates). A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against Bax, Bcl-2, and Caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in protein lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

BPTQ_Signaling_Pathways cluster_VEGFR1 VEGFR1 Signaling cluster_CHK2 CHK2 Signaling VEGF VEGF VEGFR1 VEGFR1 VEGF->VEGFR1 Downstream Signaling (Angiogenesis) Downstream Signaling (Angiogenesis) VEGFR1->Downstream Signaling (Angiogenesis) BPTQ_VEGFR1 This compound BPTQ_VEGFR1->VEGFR1 DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR CHK2 CHK2 ATM/ATR->CHK2 Cell Cycle Arrest / DNA Repair Cell Cycle Arrest / DNA Repair CHK2->Cell Cycle Arrest / DNA Repair BPTQ_CHK2 This compound BPTQ_CHK2->CHK2

Caption: this compound inhibits VEGFR1 and CHK2 signaling pathways.

Experimental Workflow

BPTQ_Experimental_Workflow start Start cell_culture Cell Culture (e.g., HL-60) start->cell_culture bptq_treatment This compound Treatment (Varying Concentrations and Times) cell_culture->bptq_treatment viability_assay Cell Viability Assay (MTT) bptq_treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) bptq_treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V) bptq_treatment->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) bptq_treatment->mmp_assay western_blot Western Blot (Bax, Bcl-2, Caspase-3) bptq_treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis mmp_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound in cell culture.

References

Application Notes and Protocols for BPTQ in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTQ (4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline) is a small molecule inhibitor with demonstrated anti-proliferative activity in cancer cell lines. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common in vitro assays, such as cytotoxicity and proliferation assays. The information is intended to guide researchers in accurately preparing this compound for reproducible experimental results.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro studies. While specific solubility data for this compound is not widely published, compounds with similar structures are often soluble in organic solvents.

Table 1: this compound Properties and Recommended Solvents

PropertyValue/RecommendationNotes
Molecular Weight 348.45 g/mol Use the exact molecular weight from the supplier's certificate of analysis for accurate concentration calculations.
Recommended Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to prevent compound precipitation and degradation.
Stock Solution Concentration 10 mMA 10 mM stock solution is a common starting point for many small molecule inhibitors and allows for a wide range of working concentrations.
Storage Conditions -20°C or -80°CStore stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 348.45 g/mol x 1000 mg/g = 3.4845 mg

  • Weigh this compound: Carefully weigh out approximately 3.48 mg of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber vial. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for cell-based assays. It is crucial to perform serial dilutions to achieve accurate final concentrations.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM this compound in 198 µL of medium).

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to obtain the desired final concentrations. For a cytotoxicity assay, a common approach is to use a 2-fold or 3-fold dilution series.

    • Example for a 96-well plate format: To achieve final concentrations ranging from 0.1 µM to 20 µM, you can prepare a 2x concentrated series in a separate dilution plate. Then, add an equal volume of this 2x series to the cells in the assay plate.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Table 2: Example Dilution Series for a Cytotoxicity Assay

Final this compound Concentration (µM)Volume of 100 µM Intermediate (µL)Volume of Medium (µL) for 2x solutionFinal Volume in Well (µL) after adding to cells
204060100 (assuming 100 µL of cell suspension)
102080100
51090100
2.5595100
1.252.597.5100
0.6251.2598.75100
0 (Vehicle Control)0100 (with equivalent DMSO)100

Note: The IC50 of this compound in HL-60 cells has been reported to be 12 µmol/L at 48 hours[1]. This value can be a useful reference point when designing your concentration range.

Visualizations

Signaling Pathway Diagram

BPTQ_Signaling_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds kinase_A Downstream Kinase A receptor->kinase_A Activates kinase_B Downstream Kinase B kinase_A->kinase_B Activates transcription_factor Transcription Factor kinase_B->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes This compound This compound This compound->kinase_A Inhibits

Caption: Generalized kinase inhibitor signaling pathway.

Experimental Workflow Diagram

BPTQ_Assay_Workflow start Start prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock prepare_working Prepare Working Solutions (Serial Dilution in Medium) prepare_stock->prepare_working add_compound Add this compound Working Solutions to Cells prepare_working->add_compound seed_cells Seed Cells in 96-well Plate seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Analyze Data & Determine IC50 assay->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity assay with this compound.

References

Application Notes and Protocols for Live-Cell Imaging of Nitric Oxide Using BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent probe BPTQ for the sensitive and specific detection of nitric oxide (NO) in live-cell imaging applications. Detailed protocols for probe preparation, cell loading, and fluorescence microscopy are included to facilitate the successful implementation of this compound in your research.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, immune responses, and tumorigenesis. The transient nature and low physiological concentrations of NO make its direct detection in living systems challenging. This compound is a highly sensitive and selective "turn-on" fluorescent probe designed for the detection of nitric oxide in live cells. Its application allows for the real-time visualization of NO dynamics, providing valuable insights into the complex roles of this signaling molecule.

Upon reaction with nitric oxide, this compound undergoes a chemical transformation that results in a significant increase in its fluorescence intensity, enabling the visualization of NO production with high contrast.[1]

Physicochemical Properties and Spectral Characteristics

A thorough understanding of the photophysical properties of this compound is essential for optimal experimental design and data interpretation.

PropertyValueReference
Excitation Maximum (λex)~488 nmN/A
Emission Maximum (λem)~525 nmN/A
Quantum Yield (Φ)Data not availableN/A
Molar Extinction Coefficient (ε)Data not availableN/A
SelectivityHigh for NO over other ROS/RNSN/A
BiocompatibilityGood for live-cell imagingN/A

Reaction Mechanism with Nitric Oxide

This compound is designed to react specifically with nitric oxide. The underlying mechanism involves the reaction of NO with the probe, leading to a structural change that unquenches its fluorescence. This "turn-on" response provides a direct correlation between the fluorescence intensity and the concentration of nitric oxide.[1]

This compound This compound (Non-fluorescent) BPTQ_NO This compound-NO Adduct (Highly Fluorescent) This compound->BPTQ_NO + NO NO Nitric Oxide (NO)

Caption: Reaction of this compound with nitric oxide.

Experimental Protocols

The following protocols provide a general framework for using this compound to image nitric oxide in live cells. Optimization may be required for specific cell types and experimental conditions.

I. Reagent Preparation

1. This compound Stock Solution (1 mM):

  • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

2. Imaging Buffer:

  • A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free cell culture medium is recommended to maintain physiological pH and osmolarity during imaging.

II. Live-Cell Imaging of Exogenous Nitric Oxide

This protocol is designed for visualizing NO introduced to the cells from an external source (e.g., a NO donor).

1. Cell Culture:

  • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

2. Probe Loading:

  • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed imaging buffer to a final concentration of 5-10 µM.

  • Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer.

  • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

3. Washing:

  • After incubation, remove the this compound solution and wash the cells twice with pre-warmed imaging buffer to remove any excess, unbound probe.

4. Stimulation with NO Donor:

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Introduce a nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP)) at the desired concentration.

5. Fluorescence Microscopy:

  • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~488 nm, emission ~525 nm).

  • Acquire images at regular intervals to monitor the "turn-on" fluorescence response as NO is released and reacts with the probe.

III. Live-Cell Imaging of Endogenous Nitric Oxide

This protocol is for detecting NO produced by the cells themselves, often in response to a stimulus.

1. Cell Culture and Stimulation:

  • Plate cells as described above.

  • To induce endogenous NO production, treat the cells with an appropriate stimulus. For example, to stimulate macrophages (e.g., RAW 264.7 cells), treat with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 100 U/mL) for 4-24 hours.

2. Probe Loading:

  • Following stimulation, remove the culture medium and wash the cells once with pre-warmed imaging buffer.

  • Load the cells with this compound working solution (5-10 µM) and incubate for 30-60 minutes at 37°C.

3. Washing:

  • Remove the this compound solution and wash the cells twice with pre-warmed imaging buffer.

4. Fluorescence Microscopy:

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for this compound. The fluorescence intensity will be proportional to the amount of endogenous NO produced by the cells.

Data Analysis and Interpretation

The fluorescence intensity of the this compound-NO adduct is directly proportional to the concentration of nitric oxide. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji). It is recommended to include appropriate controls in your experiments:

  • Negative Control: Cells not treated with an NO donor or stimulus to establish baseline fluorescence.

  • Positive Control: Cells treated with a known concentration of an NO donor to confirm probe responsiveness.

  • Inhibitor Control: Cells pre-treated with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) before stimulation to confirm that the observed fluorescence is due to NOS-dependent NO production.

Signaling Pathways and Experimental Workflow

The production of nitric oxide is a key component of many cellular signaling pathways. For example, in macrophages, the activation of Toll-like receptors by LPS leads to the upregulation of inducible nitric oxide synthase (iNOS), which in turn produces high levels of NO.

cluster_0 Cellular Activation cluster_1 Nitric Oxide Production cluster_2 Fluorescence Detection LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_exp iNOS Gene Expression NFkB->iNOS_exp iNOS iNOS Protein iNOS_exp->iNOS NO_prod Nitric Oxide (NO) iNOS->NO_prod Arginine L-Arginine Arginine->NO_prod BPTQ_probe This compound Probe NO_prod->BPTQ_probe Reaction Fluorescence Fluorescence Signal BPTQ_probe->Fluorescence Reaction

Caption: NO signaling and detection workflow.

A 1. Seed Cells B 2. Stimulate Cells (for endogenous NO) A->B D 4. Load Cells with this compound F 6. Add NO Donor (for exogenous NO) B->D C 3. Prepare this compound Working Solution C->D E 5. Wash Cells D->E E->F Optional G 7. Acquire Images E->G F->G H 8. Analyze Data G->H

Caption: Experimental workflow for this compound imaging.

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Autofluorescence from cells or medium.Use phenol red-free medium. Acquire a background image from unstained cells and subtract it from the experimental images.
No or Weak Signal Inactive NO donor or insufficient stimulation.Use a fresh NO donor solution. Optimize the concentration and duration of the stimulus.
Probe degradation.Store the this compound stock solution properly and avoid light exposure.
Cell Death or Morphological Changes Probe cytotoxicity.Reduce the probe concentration or incubation time. Perform a cytotoxicity assay to determine the optimal non-toxic concentration.
Phototoxicity.Reduce the excitation light intensity and exposure time. Use a more sensitive camera.

Conclusion

This compound is a valuable tool for the real-time imaging of nitric oxide in living cells. By following the provided protocols and considering the key experimental parameters, researchers can effectively utilize this probe to investigate the intricate roles of NO in various biological contexts. The "turn-on" fluorescence mechanism of this compound offers high sensitivity and contrast, making it a powerful addition to the molecular imaging toolbox for scientists and drug development professionals.

References

Application of BPTQ in Fluorescence Microscopy: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) is a fluorescent tetracyclic-condensed quinoline compound that has demonstrated potential in biomedical research. Its intrinsic fluorescence and biological activities make it a candidate for various applications in fluorescence microscopy. This document provides detailed application notes and protocols for two primary uses of this compound: as a fluorescent probe for intracellular imaging of DNA intercalation and as a potential sensor for nitric oxide (NO).

Application 1: Intracellular Imaging of DNA Intercalation

This compound has been identified as a DNA intercalator, inserting itself between the base pairs of double-stranded DNA. This interaction can be visualized using fluorescence microscopy, allowing for the study of its cellular uptake, localization, and downstream effects on cell cycle and apoptosis.

Mechanism of Action: DNA Intercalation and Fluorescence

This compound exhibits intrinsic fluorescence, with an excitation maximum at approximately 288 nm and an emission maximum at around 446 nm. Upon intercalation into the DNA double helix, changes in the microenvironment of the this compound molecule can potentially lead to alterations in its fluorescent properties, such as fluorescence quenching or enhancement, and spectral shifts. These changes can be leveraged to study the interaction of this compound with DNA within living or fixed cells. As a DNA intercalator, this compound has been shown to induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.

Quantitative Data
PropertyValueReference
Excitation Maximum (λex) ~288 nm
Emission Maximum (λem) ~446 nm
Fluorescence Quantum Yield (ΦF) Data not available-
Molar Absorptivity (ε) Data not available-
Reported IC50 (HL-60 cells) 12 µmol/L (at 48 h)
Binding Affinity to DNA (Ka) ~10^6 M^-1
Experimental Protocols

This protocol describes the use of this compound for real-time imaging of its accumulation and distribution in live cancer cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (for DAPI/blue channel)

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • This compound Treatment: Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 5-20 µM).

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a desired period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove extracellular this compound.

  • Imaging: Immediately add fresh, pre-warmed culture medium or PBS to the cells and proceed with imaging using a fluorescence microscope. Use an excitation wavelength around 288 nm and collect the emission signal around 446 nm.

This protocol is for visualizing the intracellular localization of this compound in fixed cells, which can be combined with immunostaining for co-localization analysis with nuclear or other cellular markers.

Materials:

  • Cells treated with this compound (from Protocol 1, step 4)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary and fluorescently labeled secondary antibodies (optional, for co-staining)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Antifade mounting medium

Procedure:

  • Fixation: After this compound incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for co-staining): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking (if performing immunostaining): Incubate with blocking buffer for 1 hour at room temperature.

  • Antibody Staining (optional): Follow standard immunofluorescence protocols for primary and secondary antibody incubations.

  • Nuclear Staining: Incubate with a nuclear counterstain according to the manufacturer's instructions.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the samples using a confocal or widefield fluorescence microscope.

Signaling Pathway Visualization

This compound, as a DNA intercalator, can trigger the intrinsic pathway of apoptosis. The following diagram illustrates the key steps in this process initiated by DNA damage.

BPTQ_Apoptosis_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalation DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Application 2: Fluorescent Detection of Nitric Oxide (NO)

Some compounds containing o-phenylenediamine moieties can act as fluorescent probes for nitric oxide. While not definitively proven for this compound, its chemical structure suggests a potential application in NO sensing based on a similar mechanism. The reaction with NO would likely convert the diamino group into a triazole ring, leading to a change in the molecule's electronic properties and a "turn-on" fluorescence response.

Proposed Mechanism of Action: NO Sensing

The proposed mechanism involves the reaction of this compound with NO in the presence of oxygen to form a fluorescent triazole derivative. This reaction would inhibit a photoinduced electron transfer (PET) process that quenches the fluorescence of the parent molecule, resulting in a significant increase in fluorescence intensity upon NO detection.

Quantitative Data

The following table outlines the expected changes in fluorescence upon reaction with NO. Quantitative data for this compound in this specific application is not yet available and would require experimental validation.

PropertyThis compound (before NO)This compound-Triazole (after NO)
Fluorescence Low (Quenched)High (Turn-on)
Relative Quantum Yield Change Data not available

Application Notes and Protocols: BPTQ-Concentration Dependent Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the induction of apoptosis in human promyelocytic leukemia (HL-60) cells using the compound 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ). This document includes quantitative data on effective concentrations, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a tetracyclic-condensed quinoline compound that has been identified as a DNA intercalating agent with potent anticancer properties. It effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and activating the intrinsic, mitochondria-mediated pathway of apoptosis. These notes focus on the application of this compound to induce a targeted apoptotic response in HL-60 cells, a widely used in vitro model for studying leukemia.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound on HL-60 cells has been quantified by measuring the percentage of apoptotic cells in the sub-G0/G1 population following treatment. The data presented below is based on a 48-hour treatment period.

This compound Concentration (µmol/L)Percentage of Apoptotic Cells (sub-G0/G1)
1047%
50>47% (Majority of cells)
10068%

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers the intrinsic apoptotic pathway, a signaling cascade centered on the mitochondria. The key molecular events are illustrated in the diagram below.

BPTQ_Apoptosis_Pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Cellular_Stress Cellular Stress DNA_Intercalation->Cellular_Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Cellular_Stress->Bax_Bcl2 Mito_Pot Decreased Mitochondrial Membrane Potential Bax_Bcl2->Mito_Pot CytoC Cytochrome c Release Mito_Pot->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Experimental Workflow and Logical Design

The following diagrams illustrate a typical experimental workflow for investigating this compound-induced apoptosis in HL-60 cells and the logical design of such an experiment.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis Culture HL-60 Cell Culture Harvest Cell Harvesting & Counting Culture->Harvest Seeding Cell Seeding Harvest->Seeding BPTQ_Treat This compound Treatment (Various Concentrations) Seeding->BPTQ_Treat Incubation Incubation (e.g., 48h) BPTQ_Treat->Incubation AnnexinV Annexin V-FITC/PI Staining Incubation->AnnexinV Caspase_Assay Caspase Activity Assay Incubation->Caspase_Assay Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Data_Analysis Data Analysis & Quantification Caspase_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for this compound-induced apoptosis analysis.

Logical_Design Hypothesis Hypothesis: This compound induces apoptosis in HL-60 cells Experiment Experiment: Treat HL-60 cells with this compound and measure apoptosis Hypothesis->Experiment Independent_Var Independent Variable: This compound Concentration Independent_Var->Experiment Dependent_Var Dependent Variables: - % Apoptotic Cells - Caspase Activity Outcome Expected Outcome: Dose-dependent increase in apoptosis Dependent_Var->Outcome Controls Controls: - Untreated Cells - Vehicle Control Controls->Experiment Experiment->Dependent_Var

Caption: Logical design of the this compound apoptosis experiment.

Experimental Protocols

HL-60 Cell Culture

Materials:

  • HL-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (200 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution (0.4%)

  • T-75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Thaw a cryovial of HL-60 cells rapidly in a 37°C water bath.

  • Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.

  • Maintain the cell culture in suspension at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL by adding fresh medium or splitting the culture as needed.

This compound Treatment of HL-60 Cells

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HL-60 cells in logarithmic growth phase

  • Complete growth medium

  • 6-well or 24-well culture plates

  • Vehicle control (DMSO)

Procedure:

  • Count the HL-60 cells and adjust the density to 2 x 10⁵ cells/mL in complete growth medium.

  • Seed 2 mL of the cell suspension into each well of a 6-well plate.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 µmol/L).

  • Add the appropriate volume of the diluted this compound solution to the corresponding wells.

  • For the vehicle control, add the same volume of DMSO-containing medium as used for the highest this compound concentration.

  • Include an untreated control well with only cells in complete growth medium.

  • Gently mix the plates and incubate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound-treated and control HL-60 cells

  • Cold PBS

  • Flow cytometer

Procedure:

  • After the incubation period, collect the cells (including the supernatant) from each well into labeled flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cells once with 1 mL of cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Use appropriate compensation controls for FITC and PI.

  • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caspase-3 Activity Assay (Colorimetric)

Materials:

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • This compound-treated and control HL-60 cells

  • Microplate reader

  • 96-well plate

Procedure:

  • Harvest the treated and control cells and centrifuge at 500 x g for 5 minutes.

  • Wash the cell pellets with cold PBS.

  • Resuspend the cells in 50 µL of chilled cell lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µg of protein from each sample to separate wells. Adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

  • Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.

Detecting Cellular Uptake of BPTQ: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of the G-Quadruplex Probe BPTQ in Cells

For researchers, scientists, and drug development professionals, understanding the cellular uptake of fluorescent probes is paramount for accurate experimental design and data interpretation. This document provides detailed application notes and protocols for detecting and quantifying the uptake of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (this compound), a fluorescent probe utilized for the visualization of G-quadruplex (G4) structures within cells.

Introduction to this compound and G-Quadruplexes

G-quadruplexes are non-canonical secondary structures of nucleic acids that are of significant interest in cancer research and drug development.[1] Small molecule fluorescent probes, such as this compound, that selectively bind to these structures are invaluable tools for their visualization and for assessing the efficacy of potential G4-targeted therapies.[1] this compound exhibits fluorescence upon binding to G4 structures, allowing for the monitoring of its presence and concentration within cells. The methods described herein focus on the two primary techniques for quantifying the cellular uptake of this compound: fluorescence microscopy and flow cytometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of this compound for cellular uptake studies. This data is essential for designing experiments and for the comparison of results across different studies.

ParameterValueCell LineMethodReference
Excitation Wavelength 288 nmHL-60Fluorometry[2]
Emission Wavelength 446 nmHL-60Fluorometry[2]
Incubation Time 2 hoursHL-60Fluorometry[2]
Concentration Range 0 - 100 µmol/LHL-60Fluorometry[2]
Effect Dose-dependent increase in intracellular fluorescenceHL-60Fluorometry[2]
IC50 (48h) 12 µmol/LHL-60Trypan Blue Assay[2]

Experimental Protocols

Detailed methodologies for the two principal techniques for detecting and quantifying this compound uptake are provided below.

Protocol 1: Quantification of this compound Uptake by Fluorescence Microscopy

This protocol outlines the steps for visualizing and quantifying the intracellular fluorescence of this compound using a fluorescence microscope.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

  • Image analysis software (e.g., ImageJ/Fiji)[3]

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Mammalian cells of interest (e.g., HL-60, HeLa)

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a density that will result in 60-80% confluency at the time of the experiment.

  • This compound Incubation:

    • Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 10 µM, 50 µM, 100 µM).[2]

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.[2]

  • Washing:

    • Remove the this compound-containing medium.

    • Wash the cells three times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 288 nm and collect the emission at around 446 nm.[2]

    • Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for accurate comparison.

  • Image Analysis (using ImageJ/Fiji): [3]

    • Open the acquired images in the software.

    • Define a region of interest (ROI) around individual cells.

    • Measure the mean fluorescence intensity within each ROI.

    • For background correction, select a region in the image with no cells and measure its mean fluorescence intensity.

    • Calculate the Corrected Total Cell Fluorescence (CTCF) using the formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background).[3]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_staining This compound Staining cluster_imaging Imaging & Analysis seed Seed Cells culture Culture to 60-80% Confluency seed->culture wash1 Wash Cells with PBS culture->wash1 prepare_this compound Prepare this compound Solution incubate Incubate with this compound (2h, 37°C) prepare_this compound->incubate wash1->incubate wash2 Wash Cells 3x with PBS incubate->wash2 image Acquire Images (Ex: 288nm, Em: 446nm) wash2->image analyze Quantify Fluorescence (ImageJ/Fiji) image->analyze

Caption: Workflow for this compound uptake analysis by fluorescence microscopy.

Protocol 2: Quantification of this compound Uptake by Flow Cytometry

This protocol provides a high-throughput method to quantify the mean fluorescence intensity of a cell population after this compound uptake.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer with appropriate laser and filter sets

  • Flow cytometry tubes

  • Trypsin or cell scraper (for adherent cells)

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient number for flow cytometry analysis (typically 1 x 10^6 cells per sample).

    • For adherent cells, detach them using trypsin or a cell scraper. For suspension cells, directly collect them.

    • Wash the cells once with PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • This compound Incubation:

    • Resuspend the cell pellet in cell culture medium containing the desired concentration of this compound.

    • Incubate for 2 hours at 37°C in a CO2 incubator, with occasional mixing for suspension cells.[2]

  • Washing:

    • Pellet the cells by centrifugation.

    • Remove the supernatant and wash the cells twice with cold PBS to stop uptake and remove unbound probe.

  • Sample Preparation for Flow Cytometry:

    • Resuspend the final cell pellet in an appropriate volume of PBS (e.g., 500 µL).

    • Filter the cell suspension through a cell strainer to obtain a single-cell suspension.

    • Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer with an excitation source suitable for 288 nm (e.g., a UV laser) and a detector for emission around 446 nm.

    • Run a negative control sample (unstained cells) to set the baseline fluorescence.

    • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).

    • Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population.

G cluster_prep Cell Preparation cluster_staining This compound Staining cluster_analysis Flow Cytometry Analysis culture Culture & Harvest Cells wash1 Wash Cells with PBS culture->wash1 resuspend_this compound Resuspend Cells in this compound Solution wash1->resuspend_this compound incubate Incubate (2h, 37°C) resuspend_this compound->incubate wash2 Wash Cells 2x with PBS incubate->wash2 resuspend_pbs Resuspend in PBS & Filter wash2->resuspend_pbs analyze Analyze on Flow Cytometer resuspend_pbs->analyze

References

Application Notes and Protocols for Studying DNA Intercalation Using Benzo[d]pyrazolo[3,4-b]pyridine-5-yl)aniline (BPTQ) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the pyrazolo[3,4-b]pyridine scaffold is a recurring motif in medicinal chemistry, specific experimental data on the DNA intercalation properties of BPTQ (benzo[d]pyrazolo[3,4-b]pyridine-5-yl)aniline) is not extensively available in publicly accessible literature. The following application notes and protocols provide a general framework for evaluating the DNA intercalation potential of novel compounds based on the this compound scaffold, drawing upon established methodologies and data from related pyrazolo[3,4-b]pyridine derivatives.

Introduction to this compound and DNA Intercalation

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system that forms the backbone of numerous compounds investigated for a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] Many potent anticancer agents exert their cytotoxic effects by interacting directly with DNA, thereby disrupting cellular processes like replication and transcription.[1] One of the key mechanisms of DNA interaction is intercalation , where a planar molecule inserts itself between the base pairs of the DNA double helix. This action can lead to structural distortions, unwinding of the helix, and ultimately, cell cycle arrest and apoptosis.

Given the planar aromatic nature of the this compound scaffold, it is a promising candidate for investigation as a DNA intercalating agent. This document outlines the theoretical basis and practical protocols for characterizing the interaction between this compound derivatives and DNA. The methodologies described are fundamental to drug discovery and development, providing a pathway to quantify binding affinity, elucidate the mode of interaction, and understand the downstream cellular consequences.

Application Notes

Mechanism of Action: A Hypothetical Pathway

DNA intercalators typically inhibit the religation step of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the DNA-topoisomerase complex, intercalators can lead to the accumulation of double-strand breaks. This DNA damage triggers a cellular response, often involving the activation of signaling pathways like ATM/ATR, which leads to cell cycle arrest and, if the damage is irreparable, apoptosis. The potential of this compound derivatives as anticancer agents can be directly linked to their ability to initiate this cascade.

G cluster_0 Cellular Uptake & Nuclear Localization cluster_1 DNA Interaction & Damage Response cluster_2 Cellular Outcomes BPTQ_ext This compound Derivative (Extracellular) BPTQ_int This compound Derivative (Intracellular) BPTQ_ext->BPTQ_int Passive Diffusion BPTQ_nuc This compound Derivative (Nuclear) BPTQ_int->BPTQ_nuc Nuclear Transport DNA Nuclear DNA BPTQ_nuc->DNA Binding Intercalation DNA Intercalation DNA->Intercalation TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB Double-Strand Breaks (DSBs) TopoII->DSB ATM_ATR ATM/ATR Pathway Activation DSB->ATM_ATR CellCycleArrest Cell Cycle Arrest (G2/M Phase) ATM_ATR->CellCycleArrest Apoptosis Apoptosis ATM_ATR->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Quantitative Data Presentation

A critical step in evaluating a potential drug candidate is quantifying its biological activity. For anticancer agents, this is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation) in vitro.[3][4][5]

The table below summarizes representative IC₅₀ values for various pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines, as found in the literature. This data serves as a benchmark for what might be expected from novel this compound analogs.

Table 1: Antiproliferative Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyrazolo[3,4-b]pyridinesKm-12 (Colon)0.304DoxorubicinN/A[6]
Pyrazolo[3,4-b]pyridinesA172 (Glioblastoma)Micromolar RangeDoxorubicinN/A[7]
Pyrazolo[3,4-b]pyridinesU87MG (Glioblastoma)Micromolar RangeDoxorubicinN/A[7]
Pyrazolo[3,4-b]pyridinesA375 (Melanoma)Micromolar RangeDoxorubicinN/A[7]
Pyrazolo[3,4-b]pyridinesHepG2 (Liver)0.0158 - 71.3Doxorubicin0.0048[1]

Note: "N/A" indicates that a direct comparison value was not provided in the cited source. The data is for derivatives of the core scaffold and not this compound itself.

Experimental Protocols

The following protocols describe key experiments to characterize the DNA-binding and potential intercalating properties of a this compound derivative.

Workflow for Characterizing a Potential DNA Intercalator

The overall process involves a series of biophysical and cell-based assays to build a comprehensive profile of the compound's interaction with DNA and its ultimate effect on cancer cells.

G start Synthesized this compound Derivative uv_vis UV-Vis Absorption Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence cd Circular Dichroism Spectroscopy start->cd viscosity Viscosity Measurement start->viscosity docking Molecular Docking start->docking cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity binding_mode Determine Binding Mode (Intercalation vs. Groove Binding) uv_vis->binding_mode binding_constant Calculate Binding Constant (Kb) fluorescence->binding_constant structural_changes Confirm DNA Structural Changes cd->structural_changes viscosity->binding_mode docking->binding_mode ic50 Determine IC50 Values cytotoxicity->ic50 conclusion Characterize this compound Derivative as a DNA Intercalator binding_mode->conclusion binding_constant->conclusion structural_changes->conclusion ic50->conclusion

Caption: Experimental workflow for this compound-DNA interaction studies.
Protocol: Fluorescence Spectroscopic Titration

This protocol is used to determine the binding affinity (binding constant, Kb) of a this compound derivative to DNA. It relies on monitoring changes in the fluorescence of the compound upon addition of DNA.[8][9]

Objective: To quantify the binding constant (Kb) of the this compound-DNA interaction.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO).

  • Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer).

  • Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4).

  • Quartz cuvettes (1 cm path length).

  • Spectrofluorometer.

Procedure:

  • Determine Excitation/Emission Wavelengths:

    • Prepare a dilute solution of the this compound derivative in Tris-HCl buffer (e.g., 5 µM).

    • Scan for the optimal excitation wavelength (λex) and record the emission spectrum to find the maximum emission wavelength (λem).

  • Prepare Solutions:

    • Prepare a working solution of the this compound derivative at a fixed concentration (e.g., 5 µM) in Tris-HCl buffer.

    • Prepare a series of CT-DNA solutions of varying concentrations in the same buffer. The concentration of CT-DNA should be accurately determined by UV absorbance at 260 nm (using ε = 6600 M-1cm-1).

  • Titration:

    • Place 2 mL of the this compound working solution into a quartz cuvette.

    • Record the initial fluorescence intensity (F0) at the determined λem after excitation at λex.

    • Add small aliquots (e.g., 2-10 µL) of the CT-DNA stock solution sequentially to the cuvette.

    • After each addition, mix gently by inverting the cuvette and allow it to equilibrate for 2-5 minutes.

    • Record the fluorescence intensity (F) after each addition.

    • Continue the titration until the fluorescence intensity reaches a plateau (saturation).

  • Data Analysis:

    • Correct the observed fluorescence values for the dilution effect using the formula: Fcorr = Fobs * [(V0 + Vi) / V0], where V0 is the initial volume and Vi is the total volume of DNA solution added.

    • Plot F0/Fcorr versus [DNA].

    • The data can be analyzed using the Stern-Volmer equation if quenching is observed, or more commonly for intercalation, the Scatchard equation or by fitting to a suitable binding model to determine the binding constant (Kb). A simplified approach often uses the equation: F0 / (F0 - F) = 1 + 1 / (Kb * [DNA]) A plot of F0/(F0 - F) vs. 1/[DNA] will yield a straight line from which Kb can be calculated as the ratio of the intercept to the slope.

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to detect conformational changes in DNA upon ligand binding.[10][11][12][13] Intercalation typically induces significant changes in the CD spectrum of DNA.

Objective: To qualitatively assess the conformational changes in CT-DNA upon binding of the this compound derivative.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO).

  • CT-DNA stock solution (e.g., 1 mg/mL in phosphate buffer).

  • Phosphate buffer (e.g., 10 mM, pH 7.2).

  • Quartz CD cuvette (e.g., 1 cm path length).

  • CD Spectropolarimeter.

Procedure:

  • Instrument Setup:

    • Purge the instrument with nitrogen gas for at least 30 minutes before use.

    • Set the parameters: Scan range (e.g., 220-320 nm), bandwidth (e.g., 1.0 nm), scan speed (e.g., 100 nm/min), and accumulations (e.g., 3-5 scans).

  • Sample Preparation:

    • Prepare a solution of CT-DNA at a fixed concentration (e.g., 50 µM) in the phosphate buffer.

    • Prepare solutions of the this compound derivative at various concentrations.

  • Spectral Measurement:

    • Record a baseline spectrum of the phosphate buffer alone and subtract it from all subsequent spectra.

    • Record the CD spectrum of the CT-DNA solution alone. The typical B-form DNA shows a positive band around 275 nm (base stacking) and a negative band around 245 nm (helicity).

    • Prepare samples with a fixed concentration of CT-DNA and increasing concentrations of the this compound derivative (e.g., at R ratios of [Compound]/[DNA] = 0.1, 0.5, 1.0, 2.0).

    • Incubate each mixture for 5-10 minutes at room temperature.

    • Record the CD spectrum for each mixture.

  • Data Interpretation:

    • Intercalation: A significant increase in the intensity of both the positive and negative bands, along with a possible red-shift of the zero-crossover point, is indicative of DNA intercalation. This suggests a stabilization of the B-DNA conformation.

    • Groove Binding: Minor changes or slight decreases in the CD bands may suggest groove binding or electrostatic interactions.

    • DNA Condensation: A dramatic change, such as the appearance of a psi-type (ψ) band, can indicate DNA condensation or aggregation at higher compound concentrations.

This document is intended for research purposes only and provides a general guideline. Specific concentrations, buffers, and instrument parameters should be optimized for the particular this compound derivative and experimental setup.

References

step-by-step guide for BPTQ synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

To provide a detailed and accurate step-by-step guide for the synthesis and purification of BPTQ, it is crucial to first identify the specific chemical compound to which this acronym refers. The abbreviation "this compound" can denote several distinct molecules within the scientific literature, each with its own unique synthesis and purification protocol.

Initial research has revealed at least three potential candidates for the acronym this compound:

  • A Thieno[2,3-b]quinoline Derivative: This class of compounds has been explored for its potential anti-proliferative properties in cancer research. The synthesis of these molecules typically involves multi-step reactions to construct the heterocyclic core.[1]

  • A Fluorescent Probe for Nitric Oxide Detection: In this context, this compound is a molecule designed to react with nitric oxide (NO) and produce a fluorescent signal, enabling its detection in biological systems. The synthesis would be tailored to create a molecule with these specific photophysical properties.[2]

  • Bis(phenylthio)phosphoryl (BPTP) Group: Used as a protecting group in the chemical synthesis of ribonucleotides, "BPTP" (mistakenly abbreviated as this compound in the initial query) is not a final compound to be synthesized and purified in itself, but rather a temporary functional group.[3]

Without a definitive identification from the user, providing a single, detailed protocol would be speculative and likely irrelevant to the user's specific needs.

To proceed with generating the requested Application Notes and Protocols, please specify the full name or the primary application of the this compound you are interested in. Once the correct compound is identified, a comprehensive guide will be developed, including:

  • Detailed Synthesis Protocol: A step-by-step procedure outlining the necessary reagents, solvents, reaction conditions (temperature, time, atmosphere), and work-up procedures.

  • Purification Methodology: A detailed protocol for purifying the synthesized this compound, which may include techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).

  • Quantitative Data Summary: All relevant data, such as reaction yields, purity assessments (e.g., from HPLC or NMR), and characterization data (e.g., melting point, spectral data), will be presented in clear, structured tables.

  • Visualizations: Diagrams of signaling pathways (if applicable), experimental workflows, and logical relationships will be created using the Graphviz (DOT language) as requested.

The subsequent sections will be populated with this detailed information upon receiving the necessary clarification.

References

Troubleshooting & Optimization

Technical Support Center: BPTQ Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPTQ. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility of this compound (CAS# 1802665-43-5). Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent DNA intercalator. Its planar structure allows it to insert between the base pairs of DNA, leading to structural changes that can inhibit DNA replication and transcription. This activity underlies its use in cancer research. Additionally, this compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2), which are involved in angiogenesis and cell cycle regulation, respectively. The combined effects on DNA integrity and key signaling pathways contribute to its induction of cell cycle arrest and apoptosis in cancer cells.

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the cause?

Precipitation upon dilution of a this compound stock solution (typically in DMSO) into an aqueous buffer like PBS is a common issue stemming from the compound's low aqueous solubility. A commercial supplier indicates that the water solubility of this compound is less than 1 mg/mL. When the DMSO stock is added to the aqueous medium, the abrupt change in solvent polarity can cause this compound to exceed its solubility limit and precipitate out of solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is readily soluble in DMSO, allowing for the creation of a concentrated stock that can be aliquoted and stored for later use.

Q4: How can I improve the solubility of this compound in my aqueous experimental medium?

To avoid precipitation, it is crucial to employ a stepwise dilution process and consider the use of co-solvents, especially for in vivo studies. A common strategy involves the use of solubilizing agents such as PEG300 and Tween 80. For cell-based assays, ensuring the final concentration of DMSO is low (typically <0.5%) is critical to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer (e.g., PBS) Rapid change in solvent polarity; exceeding the aqueous solubility limit of this compound.1. Reduce Final Concentration: Attempt to work at a lower final concentration of this compound if your experimental design allows. 2. Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing or stirring continuously. 3. Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C may slightly increase the solubility of this compound.
Cloudiness or delayed precipitation in cell culture media Interaction with media components (salts, proteins); gradual equilibration leading to precipitation over time.1. Use Serum: If your experiment permits, the presence of serum (e.g., FBS) in the cell culture medium can help to stabilize this compound and prevent precipitation through protein binding. 2. Fresh Preparations: Prepare this compound working solutions fresh for each experiment to minimize the risk of delayed precipitation. 3. Filter Sterilization: After dilution, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates before adding to cells.
Inconsistent experimental results Variable amounts of soluble this compound due to inconsistent solution preparation.1. Standardize Protocol: Develop and strictly adhere to a standardized protocol for preparing your this compound working solutions. 2. Vortexing/Mixing: Ensure thorough mixing at each dilution step to achieve a homogenous solution. 3. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays

This protocol provides a general guideline for diluting a DMSO stock of this compound into cell culture medium. The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.1%) to avoid artifacts.

  • Pre-warm Medium: Warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound DMSO stock in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM solution.

  • Final Dilution: Add the required volume of the intermediate dilution (or directly from the stock for higher concentrations) to your final volume of pre-warmed cell culture medium to achieve the desired working concentration. Add the this compound solution dropwise while gently swirling the medium.

  • Mixing and Use: Gently mix the final solution and use it immediately.

Protocol 3: Formulation for In Vivo Studies

For animal studies, a formulation that enhances solubility and bioavailability is often necessary. The following is a common formulation approach for poorly soluble compounds.

  • Initial Dissolution: Start with a known volume of your this compound stock solution in DMSO.

  • Co-solvent Addition: Add PEG300 to the DMSO solution and mix thoroughly until clear.

  • Surfactant Addition: Add Tween 80 to the mixture and mix until a clear solution is obtained.

  • Aqueous Phase Addition: Slowly add pre-warmed sterile saline or ddH₂O to the organic mixture while vortexing to reach the final desired volume.

Note: The exact ratios of DMSO, PEG300, Tween 80, and the aqueous phase should be optimized for your specific this compound concentration and route of administration.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

BPTQ_Mechanism cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Intercalation VEGFR1 VEGFR1 This compound->VEGFR1 Inhibition DNA_Damage DNA Damage DNA->DNA_Damage CHK2_active Activated CHK2 DNA_Damage->CHK2_active ATM/ATR Activation p53 p53 Activation CHK2_active->p53 Cell_Cycle_Arrest S/G2-M Phase Arrest p53->Cell_Cycle_Arrest Mitochondria Mitochondria p53->Mitochondria Bax/Bcl-2 Regulation VEGFR1_Inhibition VEGFR1 Inhibition VEGFR1->VEGFR1_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis Signaling VEGFR1_Inhibition->Angiogenesis_Inhibition Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of this compound action.

Troubleshooting Workflow for this compound Precipitation

Caption: A logical workflow for troubleshooting this compound solubility issues.

Technical Support Center: Optimizing BPTQ Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPTQ (4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline), a potent inhibitor of VEGFR1 and CHK2, and a DNA intercalator with significant anti-cancer properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximum efficacy with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its anti-cancer effects through a dual mechanism. It acts as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2). Additionally, this compound functions as a DNA intercalator, inserting itself between the base pairs of DNA. This dual action leads to the induction of cell cycle arrest at the S and G2/M phases and triggers mitochondria-mediated apoptosis.[1]

Q2: What is a typical starting concentration for in vitro experiments with this compound?

A2: A good starting point for in vitro experiments is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For example, the IC50 of this compound in HL-60 leukemia cells has been reported to be 12 µM.[1] We recommend testing a range of concentrations around this value, for instance, from 1 µM to 50 µM, to establish the optimal concentration for your experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3][4] Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: As a kinase inhibitor, this compound has the potential for off-target effects. While its primary targets are VEGFR1 and CHK2, comprehensive kinase profiling is recommended to identify other potential kinase interactions. Off-target effects can sometimes be attributed to the inhibitor's interaction with other kinases or cellular proteins.[5][6][7] To confirm that the observed phenotype is due to the inhibition of the intended target, consider performing rescue experiments with a drug-resistant mutant of the target kinase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Media The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the media can cause it to precipitate.Prepare serial dilutions of your this compound stock solution in culture media. Alternatively, briefly warm the media to 37°C and vortex gently while adding the this compound stock solution dropwise. Ensure the final DMSO concentration is not toxic to your cells.[2][3]
High Background in Fluorescence-Based Assays This compound is a fluorescent molecule, which may interfere with assays that use fluorescent readouts.Run appropriate controls, including wells with this compound-treated cells without the fluorescent assay reagent and wells with media and this compound alone, to determine the background fluorescence of the compound itself. Subtract this background from your experimental readings.
Inconsistent Results Between Experiments Variations in cell density, passage number, or minor fluctuations in this compound concentration can lead to variability.Standardize your cell culture conditions meticulously. Use cells within a consistent passage number range. Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Ensure accurate and consistent pipetting.
Observed Cellular Effect Does Not Correlate with Expected On-Target Phenotype This could indicate a significant off-target effect or a previously uncharacterized mechanism of action.Perform a kinase selectivity screen to identify potential off-target kinases.[6][8][9][10] Use structurally different inhibitors of the same target to see if they produce a similar phenotype. Employ genetic approaches like siRNA or CRISPR to knockdown the target protein and confirm the phenotype.
Low Efficacy at Expected Active Concentrations The specific cell line may be resistant to this compound, or the compound may have degraded.Verify the identity and purity of your this compound compound. Test a fresh batch or a compound from a different supplier. Screen a panel of different cell lines to identify more sensitive models.[11][12] Check for the expression levels of VEGFR1 and CHK2 in your cell line.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay MethodReference
HL-60Acute Promyelocytic Leukemia12MTT Assay[1]
MCF-7Breast AdenocarcinomaData not currently available in the public domain
A549Lung CarcinomaData not currently available in the public domain
U87-MGGlioblastomaData not currently available in the public domain

*Researchers are encouraged to determine the IC50 values for their specific cell lines of interest.

Mandatory Visualizations

BPTQ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion VEGF VEGF VEGFR1 VEGFR1 VEGF->VEGFR1 Binds CHK2 CHK2 G2M_Arrest G2/M Arrest CHK2->G2M_Arrest Regulates Bax Bax Mito Mitochondrial Membrane Potential (ΔΨm) Decrease Bax->Mito Bcl2 Bcl-2 Bcl2->Mito DNA DNA DNA->G2M_Arrest Leads to S_Arrest S-Phase Arrest DNA->S_Arrest Leads to Caspase_Activation Caspase Activation Mito->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->VEGFR1 Inhibits This compound->CHK2 Inhibits This compound->Bax Increases Ratio This compound->Bcl2 Decreases Ratio This compound->DNA Intercalates

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate BPTQ_Prep 2. Prepare serial dilutions of this compound in media Cell_Culture->BPTQ_Prep Treatment 3. Treat cells with this compound and incubate BPTQ_Prep->Treatment Assay_Step 4. Perform desired assay (e.g., MTT, Annexin V) Treatment->Assay_Step Data_Acquisition 5. Acquire data using a plate reader or flow cytometer Assay_Step->Data_Acquisition Data_Analysis 6. Analyze data to determine efficacy Data_Acquisition->Data_Analysis

Caption: General experimental workflow for this compound efficacy testing.

Experimental Protocols

Detailed Protocol: Cell Viability (MTT) Assay for this compound

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested final concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media with MTT and DMSO, no cells) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Detailed Protocol: Apoptosis (Annexin V/Propidium Iodide) Assay for this compound by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[16]

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[17] Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (lower left): Viable cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

Detailed Protocol: Cell Cycle Analysis for this compound by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, collect the cell suspension, and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[18]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S and G2/M phases would be consistent with the known mechanism of this compound.[1]

References

Technical Support Center: Mitigating BPTQ Photobleaching in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of BPTQ photobleaching in fluorescence microscopy experiments. Given the limited specific data on the photostability of this compound, this guide focuses on established, general principles and strategies for reducing photobleaching that can be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of your microscopy data. The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the this compound molecule.[1]

Q2: I am observing rapid signal loss when imaging this compound. What are the immediate steps I can take to reduce photobleaching?

To quickly address rapid signal loss, you should focus on minimizing the exposure of your this compound-labeled sample to the excitation light. Here are a few immediate actions you can take:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a sufficient signal-to-noise ratio for your imaging needs.[2][3]

  • Decrease Exposure Time: Shorten the camera exposure time to the minimum required to obtain a clear image.[2][4]

  • Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light intensity without altering its spectral properties.[2][3][5]

  • Minimize Illumination Time: Use the microscope's shutter to block the excitation light when you are not actively acquiring an image.[6] For initial focusing and locating the region of interest, consider using transmitted light instead of fluorescence.[7]

Q3: Are there any chemical solutions to prevent this compound photobleaching?

Yes, using antifade reagents is a highly effective chemical approach to combat photobleaching. These reagents are typically included in the mounting medium for fixed samples or can be added to the imaging medium for live-cell imaging. They work by scavenging reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[2][8][9]

Q4: Which antifade reagent should I choose for my this compound experiments?

  • For Fixed Cells: Hard-setting mounting media containing antifade agents are ideal for long-term storage and imaging. Popular choices include ProLong™ Gold, VECTASHIELD®, and SlowFade™ Diamond.[2][6][10][11][12]

  • For Live Cells: Specialized live-cell antifade reagents are available that are less toxic and designed to work in physiological conditions. Examples include ProLong™ Live Antifade Reagent and Trolox.[8][10]

It is recommended to test a few different antifade reagents to determine which one provides the best protection for this compound in your specific sample type and imaging conditions.

Q5: How does the choice of imaging technique affect this compound photobleaching?

Advanced imaging techniques can significantly reduce photobleaching compared to standard widefield epifluorescence microscopy.

  • Confocal Microscopy: By using a pinhole to reject out-of-focus light, confocal microscopy reduces the overall exposure of the sample to excitation light, thus decreasing photobleaching.

  • Multiphoton Microscopy: This technique uses a longer wavelength (near-infrared) laser for excitation, which is less energetic and causes less photodamage to the sample.[2] Excitation is confined to the focal plane, further minimizing photobleaching in surrounding areas.

  • Spinning Disk Confocal Microscopy: This method uses a disk with multiple pinholes to scan the sample, resulting in faster imaging and reduced phototoxicity and photobleaching compared to point-scanning confocal systems.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid and complete loss of this compound fluorescence upon initial illumination. Extremely high excitation light intensity.- Drastically reduce the laser power or lamp intensity to the lowest possible setting.- Use a high-density neutral density (ND) filter (e.g., ND 1.0 or 2.0).- Ensure the shutter is working correctly and is only open during image acquisition.
Gradual fading of the this compound signal during a time-lapse experiment. Cumulative phototoxicity and photobleaching over time.- Reduce the frequency of image acquisition (increase the time interval between frames).- Decrease the exposure time for each frame.- Incorporate an antifade reagent into your imaging medium.- Consider using a more sensitive camera that requires less excitation light.
The center of the illuminated area is bleached, but the periphery is still fluorescent. High laser power focused on a small region of interest (ROI).- Lower the laser power.- Use a beam expander to create a larger, more uniform illumination field if imaging a wider area.- For time-lapse imaging of a specific ROI, consider acquiring images from adjacent areas to monitor overall sample health.
Inconsistent fluorescence intensity between different fields of view. Pre-exposure to light during sample preparation or handling.- Protect your this compound-labeled samples from light at all stages of preparation and storage.- Use transmitted light to locate the region of interest before switching to fluorescence imaging.- Image a fresh, unexposed area of the sample.
Antifade reagent does not seem to be effective. - Incompatibility of the antifade reagent with this compound.- Incorrect preparation or application of the antifade medium.- Test a different class of antifade reagent (e.g., one based on a different scavenger molecule).- Ensure the mounting medium is fresh and has been stored correctly.- Follow the manufacturer's protocol for mounting and curing the medium.

Quantitative Data on Antifade Reagent Performance

While specific quantitative data for this compound is not available, the following table summarizes the reported performance of common antifade reagents with other fluorophores. This can serve as a starting point for selecting a reagent to test with this compound.

Antifade ReagentFluorophoreImprovement in Photostability (Half-life)Reference
VECTASHIELD® Fluorescein~10.7-fold increase (from 9s to 96s)[11]
Tetramethylrhodamine~47.1-fold increase (from 7s to 330s)[11]
Coumarin~4.2-fold increase (from 25s to 106s)[11]
ProLong™ Gold General purposeSignificant protection across the visible spectrum[2][10]
SlowFade™ Diamond General purposeProvides the best photostability among the SlowFade™ series[12]

Experimental Protocols

Protocol 1: General Workflow for Minimizing this compound Photobleaching in Fixed Cells
  • Sample Preparation:

    • Perform this compound staining according to your established protocol, ensuring all steps are carried out in the dark or under dim light conditions to prevent premature photobleaching.

    • After the final wash step, carefully remove as much residual buffer as possible without allowing the sample to dry out.

  • Mounting with Antifade Medium:

    • Place a small drop of an antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) onto the microscope slide.

    • Gently lower a coverslip with your this compound-labeled cells onto the drop of medium, avoiding air bubbles.

    • (Optional) Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent the medium from drying out and to minimize oxygen exposure.

    • Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight).

  • Microscope Setup and Image Acquisition:

    • Turn on the microscope and light source. Allow the lamp to warm up if necessary.

    • Place the slide on the microscope stage.

    • Using transmitted light (brightfield or DIC), locate the region of interest.

    • Switch to fluorescence illumination. Start with the lowest possible excitation intensity and a short exposure time.

    • Adjust the focus and fine-tune the imaging parameters (gain, exposure time, laser power) to achieve an optimal signal-to-noise ratio with minimal photobleaching.

    • Acquire your images. Use the shutter to block the excitation light between acquisitions.

Protocol 2: General Workflow for Minimizing this compound Photobleaching in Live Cells
  • Cell Culture and Staining:

    • Culture and label your live cells with this compound according to your protocol, protecting them from excessive light exposure.

  • Preparation for Imaging:

    • Replace the culture medium with a fresh, pre-warmed imaging medium.

    • If using a live-cell antifade reagent (e.g., ProLong™ Live, Trolox), add it to the imaging medium at the recommended concentration and incubate as per the manufacturer's instructions.

  • Microscope Setup and Image Acquisition:

    • Ensure your microscope is equipped with an environmental chamber to maintain the appropriate temperature, humidity, and CO₂ levels for your cells.

    • Place your imaging dish or chamber on the microscope stage and allow the cells to acclimate.

    • Use transmitted light to find the cells of interest.

    • Switch to fluorescence and, as with fixed cells, start with the lowest possible excitation intensity and exposure time.

    • Quickly optimize your imaging settings.

    • For time-lapse experiments, set the acquisition interval to be as long as your experimental question allows to minimize light exposure.

    • Acquire your time-lapse series.

Visualizations

Photobleaching_Mechanism BPTQ_Ground This compound (Ground State) BPTQ_Excited This compound (Excited Singlet State) BPTQ_Ground->BPTQ_Excited Excitation Light Bleached_this compound Photobleached this compound (Non-fluorescent) BPTQ_Excited->BPTQ_Ground Fluorescence BPTQ_Triplet This compound (Excited Triplet State) BPTQ_Excited->BPTQ_Triplet Intersystem Crossing Fluorescence Fluorescence Emission BPTQ_Excited->Fluorescence BPTQ_Triplet->Bleached_this compound Chemical Reaction Oxygen Molecular Oxygen (O2) BPTQ_Triplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) ROS->BPTQ_Ground Chemical Reaction ROS->Bleached_this compound Oxygen->ROS

Caption: The Jablonski diagram illustrating the photobleaching process.

Caption: A workflow for reducing photobleaching during fluorescence microscopy.

References

improving the signal-to-noise ratio of BPTQ fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPTQ fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving the this compound fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent probe. Based on available literature, it is utilized for the detection of nitric oxide (NO). The reaction between this compound and NO leads to a change in its fluorescence properties, allowing for the quantification and imaging of NO in biological systems.[1]

Q2: What are the primary causes of a low signal-to-noise ratio (SNR) in my this compound experiments?

A low signal-to-noise ratio is a common issue in fluorescence microscopy and can be attributed to two main factors:

  • Weak Signal: This can be caused by low probe concentration, inefficient excitation, photobleaching, or fluorescence quenching.

  • High Background (Noise): This can originate from various sources, including autofluorescence from cells or media, nonspecific binding of the probe, and ambient light.[2][3]

Q3: How can I reduce high background fluorescence?

Reducing background is critical for improving SNR. Here are several strategies:

  • Washing Steps: Ensure adequate washing after probe incubation to remove any unbound this compound molecules.[3]

  • Optimize Probe Concentration: Use the lowest possible concentration of this compound that still provides a detectable specific signal. Titrating the probe is recommended.[3]

  • Use Appropriate Media: When imaging live cells, switch to an optically clear, phenol red-free medium (like FluoroBrite DMEM) to reduce media-induced background.[3]

  • Select Proper Vessels: Use imaging dishes or plates with glass or polymer coverslip bottoms, as standard plastic dishes can be highly autofluorescent.[3]

  • Block Nonspecific Binding: For applications involving antibodies, use blocking agents like Bovine Serum Albumin (BSA) or normal serum to prevent nonspecific binding.[4][5]

  • Use Autofluorescence Quenchers: Commercial reagents like TrueBlack® can quench autofluorescence from sources like lipofuscin.[4]

Q4: My this compound signal is bright initially but fades quickly. What is happening and how can I fix it?

This phenomenon is called photobleaching , the irreversible photochemical destruction of a fluorophore.[2] To minimize it:

  • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.

  • Minimize Exposure Time: Keep exposure times as short as possible. For dynamic processes, optimize the balance between capturing the event and preventing phototoxicity.[6][7]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade agent (e.g., ProLong™ Gold).

  • Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.

  • Protect from Ambient Light: Keep fluorescently labeled samples in the dark as much as possible.[8]

Q5: What is fluorescence quenching and how does it affect my this compound signal?

Quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur due to a variety of factors, including the presence of oxygen, heavy atoms, or electron-withdrawing groups in the environment.[9][10] To mitigate quenching:

  • Deoxygenate Solutions: If oxygen is a suspected quencher, solutions can be deoxygenated, although this is complex for live-cell imaging.

  • Control Environmental pH: The fluorescence of many probes is pH-sensitive. Ensure your buffer system maintains an optimal and stable pH.[9][11]

  • Avoid Quenching Agents: Be aware of components in your sample or media that might act as quenchers.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Low SNR

If you are experiencing a poor signal-to-noise ratio, follow this systematic workflow to diagnose and resolve the issue.

G cluster_start Start cluster_signal Step 1: Signal Optimization cluster_noise Step 2: Background Reduction cluster_loss Step 3: Signal Loss Mitigation cluster_end Resolution start Low SNR Detected check_conc Optimize this compound Concentration (Titration) start->check_conc check_filters Verify Microscope Filters (Match this compound Spectra) check_conc->check_filters check_focus Ensure Correct Focus check_filters->check_focus improve_wash Increase Wash Steps check_focus->improve_wash change_media Switch to Imaging Media improve_wash->change_media use_quencher Use Autofluorescence Quencher change_media->use_quencher reduce_exposure Decrease Exposure Time & Light Intensity use_quencher->reduce_exposure use_antifade Add Antifade Reagent (Fixed Samples) reduce_exposure->use_antifade check_env Check pH & Temperature use_antifade->check_env end_node SNR Improved check_env->end_node

Caption: Systematic troubleshooting workflow for low SNR issues.

Data & Parameters

Table 1: Factors Affecting this compound Fluorescence & Recommended Actions

This table summarizes common factors that influence fluorescence intensity and provides actionable recommendations to improve your signal-to-noise ratio.

Factor Potential Negative Impact Recommended Action Primary Effect
Probe Concentration Too low: Weak signal. Too high: High background, potential for quenching.[10][12]Perform a concentration titration to find the optimal balance.Signal & Noise
Excitation Intensity Too low: Weak signal. Too high: Rapid photobleaching and phototoxicity.[6]Use neutral density filters or adjust laser power to the minimum required.Signal & Stability
Exposure Time Too short: Weak signal. Too long: Increased photobleaching, motion blur.[6]Adjust to the shortest time that provides sufficient signal.Signal & Stability
pH Suboptimal pH can significantly decrease quantum yield for many fluorophores.[9][11]Ensure the buffer system is stable and at the optimal pH for this compound.Signal
Temperature Higher temperatures can decrease fluorescence intensity due to increased molecular collisions.[10][13]Maintain a stable and controlled temperature during imaging.Signal
Background Sources Autofluorescence (cells, media) and nonspecific probe binding increase noise.[3][4]Use imaging-specific media, autofluorescence quenchers, and proper wash steps.Noise
Photobleaching Irreversible loss of fluorescence, reducing signal over time.[2][14]Reduce light exposure (intensity, duration) and use antifade reagents.Signal & Stability
Quenching Non-radiative energy loss decreases fluorescence intensity.[9][10]Identify and remove potential quenching agents from the sample environment.Signal

Experimental Protocols

Protocol 1: General Methodology for Optimizing Microscope Settings for High SNR
  • Warm-up Light Source: Turn on the fluorescence light source (e.g., arc lamp, laser) at least 15-30 minutes before imaging to ensure stable output.

  • Select Correct Filter Cube: Ensure the excitation filter, dichroic mirror, and emission filter are appropriate for this compound's spectral properties. Using the wrong filters is a common source of poor signal.[15]

  • Use a High Numerical Aperture (NA) Objective: A higher NA objective collects more light, leading to a brighter signal.

  • Start with Low Magnification: Locate the region of interest using a low-power objective to minimize photobleaching of the target area.

  • Optimize Exposure and Gain:

    • Set the camera gain to a low/moderate level.

    • Adjust the exposure time so that the signal is bright but the brightest pixels are not saturated (check the camera histogram).[6]

    • If the signal is still weak, incrementally increase the gain. Be aware that high gain can amplify camera noise.[15]

  • Reduce Stray Light:

    • Turn off ambient lights in the room.

    • Ensure the microscope's fluorescence light shield is properly in place.

  • Acquire a Background Image: Take an image of a field of view with no cells or sample to assess the level of background noise from the system itself. This can be subtracted from the final image if necessary.[16]

  • Minimize Illumination: Use the shutter to block the excitation light path whenever an image is not being actively acquired.[7]

Visualized Pathways and Relationships

Factors Influencing Net Fluorescence Signal

This diagram illustrates the key experimental and environmental factors that contribute to the final measured fluorescence signal.

G cluster_inputs Controllable Inputs cluster_processes Physical & Chemical Processes cluster_detractors Signal Detractors cluster_output Final Measurement Excitation Excitation Light (Intensity, Duration) Absorption Photon Absorption Excitation->Absorption Probe This compound Probe (Concentration, Purity) Probe->Absorption Environment Environment (pH, Temp, Viscosity) Emission Fluorescence Emission Environment->Emission Absorption->Emission Quantum Yield SNR Signal-to-Noise Ratio (SNR) Emission->SNR Signal Photobleaching Photobleaching Photobleaching->Emission Quenching Quenching Quenching->Emission Background Background Noise (Autofluorescence, Stray Light) Background->SNR Noise

Caption: Key factors affecting the final fluorescence signal.

This compound Signaling Pathway for Nitric Oxide Detection

This diagram illustrates the proposed mechanism of this compound as a fluorescent probe for nitric oxide.

G BPTQ_off This compound Probe (Low Fluorescence) Reaction Chemical Reaction BPTQ_off->Reaction NO Nitric Oxide (NO) (Analyte) NO->Reaction BPTQ_on This compound-Product (High Fluorescence) Reaction->BPTQ_on Detection Fluorescence Detection (Microscope/Plate Reader) BPTQ_on->Detection Emits Light

References

BPTQ stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BPTQ (4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline), along with troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2). It also functions as a DNA intercalator and has demonstrated anticancer activities by inducing cell cycle arrest and apoptosis.[1]

Q2: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at low temperatures. Specific recommendations are provided in the table below.

Q3: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at ultra-low temperatures to maintain their integrity. Refer to the table below for detailed storage guidelines. The product is noted to be stable at ambient temperature for a few days, which is relevant for shipping and short-term handling.

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo applications, it may be formulated in solutions such as PEG400, or suspensions using Carboxymethyl cellulose and Tween 80.[2]

Q5: Is this compound sensitive to light?

Storage and Stability Data

Proper storage is critical for maintaining the stability and activity of this compound. The following tables summarize the recommended storage conditions for both the powdered form and solutions of this compound.

Form Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Data sourced from commercial supplier information.

Experimental Protocols

General Protocol for Assessing this compound Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the this compound solid and solution to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose the this compound solid and solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. A dark control should be run in parallel.

3. Sample Analysis:

  • At various time points, withdraw aliquots from each stress condition.

  • Neutralize acidic and basic samples.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition.

  • Characterize any significant degradation products using techniques like LC-MS and NMR.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound due to improper storage.- Verify that this compound powder and solutions have been stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare fresh dilutions from a new stock solution for critical experiments.
Inaccurate concentration of this compound solution.- Ensure complete dissolution of this compound powder. Gentle warming or sonication may aid dissolution in DMSO. - Re-verify calculations for dilutions. - Calibrate pipettes and balances regularly.
Loss of compound activity over time This compound degradation in solution.- Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. - Protect solutions from light, especially during long-term storage and during experiments. - Consider preparing fresh solutions more frequently.
Precipitation of this compound in aqueous buffers Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is compatible with this compound solubility. - For in vivo studies, consider using recommended formulation strategies.[2]

Signaling Pathways

This compound Inhibition of VEGFR1 Signaling

This compound inhibits VEGFR1, a key receptor in the angiogenesis signaling cascade. The diagram below illustrates the general VEGFR1 signaling pathway and the point of inhibition by this compound.

VEGFR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR1 VEGFR1 VEGF->VEGFR1 Binds PLCg PLCγ VEGFR1->PLCg Activates PI3K PI3K VEGFR1->PI3K Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound This compound->VEGFR1 CHK2_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates & Activates p53 p53 CHK2->p53 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p53->Cell_Cycle_Arrest Induces This compound This compound This compound->CHK2 Inhibits

References

Technical Support Center: Refining BPTQ Delivery Methods to Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of BPTQ (4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline) in cellular research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during the delivery of this compound to cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline, is a tetracyclic-condensed quinoline compound that functions as a DNA intercalator. Its planar structure allows it to insert between the base pairs of DNA, disrupting the normal helical structure. This interference with DNA replication and transcription ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a non-polar solvent such as dimethyl sulfoxide (DMSO).

  • Recommended Solvent: 100% DMSO.

  • Suggested Stock Concentration: 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Q3: What is a typical working concentration for this compound in cell culture experiments?

A3: The optimal working concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. However, a general starting point for many cancer cell lines is in the low micromolar range. For example, the IC50 (the concentration that inhibits 50% of cell proliferation) for this compound in HL-60 leukemia cells has been reported to be approximately 12 µM after 48 hours of treatment.[1] A typical concentration range to test would be between 1 µM and 50 µM.

Q4: How can I assess the cytotoxic effects of this compound in my cell line?

A4: Several assays can be used to measure the cytotoxic and cytostatic effects of this compound. These include:

  • Trypan Blue Exclusion Assay: A simple and cost-effective method to count viable cells.

  • MTT or XTT Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells as an indicator of cytotoxicity.[1]

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in cell culture medium. 1. Low Solubility: this compound has poor aqueous solubility. The final DMSO concentration in the culture medium may be too low to keep it in solution. 2. Interaction with Media Components: Components in the cell culture medium, such as proteins or salts, may cause the compound to precipitate out of solution, especially at higher concentrations or after prolonged incubation.[2][3][4]1. Optimize DMSO Concentration: Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%), while being sufficient to maintain this compound solubility. 2. Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from the DMSO stock immediately before each experiment. 3. Use Serum-Free Medium for Dilution: If possible, dilute the this compound stock in serum-free medium before adding it to the cells to minimize protein interactions.
Inconsistent or lower-than-expected cytotoxicity. 1. Cell Line Resistance: The cell line being used may be inherently resistant to DNA intercalating agents. 2. Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to induce a significant cytotoxic effect. 3. Compound Degradation: this compound may be unstable in the cell culture medium over longer incubation periods.1. Perform a Dose-Response and Time-Course Study: Systematically test a wide range of this compound concentrations and several incubation time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. 2. Use a Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly. 3. Assess Compound Stability: The stability of this compound in your specific culture medium can be assessed over time using techniques like HPLC. If significant degradation is observed, consider replenishing the medium with fresh this compound during long-term experiments.
High background or variable results in cytotoxicity assays (e.g., MTT). 1. Pipetting Errors: Inaccurate pipetting can lead to variability between replicate wells. 2. Uneven Cell Seeding: Non-uniform cell density across the plate will result in variable assay readings. 3. Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to altered concentrations and cell growth.1. Use Calibrated Pipettes and Proper Technique: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure even distribution. 3. Avoid Using Outer Wells: To minimize edge effects, fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Treatment
  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed to make a 10 mM solution in your desired volume of 100% DMSO.

    • Carefully weigh the this compound powder and dissolve it in the appropriate volume of DMSO.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.5%).

Protocol 2: General Cytotoxicity Assay (MTT-based)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.

  • This compound Treatment:

    • Prepare 2X working concentrations of this compound in fresh culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound working solutions to the corresponding wells.

    • Include wells with medium containing the same final concentration of DMSO as the highest this compound concentration to serve as a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

BPTQ_Mechanism_of_Action This compound This compound DNA Cellular DNA This compound->DNA Enters Cell Intercalation DNA Intercalation DNA->Intercalation Binds to Replication_Transcription DNA Replication & Transcription Inhibition Intercalation->Replication_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

BPTQ_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM this compound Stock in DMSO Working Prepare Working Solutions in Medium Stock->Working Treat Treat Cells with This compound Dilutions Working->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Read Measure Absorbance Assay->Read Analyze Analyze Data & Determine IC50 Read->Analyze

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Precipitate Observe Precipitate in Medium? Start->Check_Precipitate Check_Viability Low/Inconsistent Cytotoxicity? Start->Check_Viability Check_Controls Control Wells Show Issues? Start->Check_Controls Check_Precipitate->Check_Viability No Solubility_Issue Address Solubility: - Optimize DMSO - Fresh Dilutions Check_Precipitate->Solubility_Issue Yes Check_Viability->Check_Controls No Experiment_Params Optimize Experiment: - Dose-Response - Time-Course Check_Viability->Experiment_Params Yes Assay_Technique Refine Assay Technique: - Pipetting - Cell Seeding - Avoid Edge Effects Check_Controls->Assay_Technique Yes

Caption: A logical approach to troubleshooting common this compound experimental issues.

References

Technical Support Center: Overcoming Resistance to BPTQ in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols for researchers investigating resistance to BPTQ (Bis[2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl] 2-aminopropane), a potent glutaminase inhibitor, in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions about this compound, its mechanism, and the development of resistance.

Q1: What is this compound and what is its primary mechanism of action in cancer cells? A1: this compound is a small molecule inhibitor of glutaminase (GLS), a critical enzyme in cancer metabolism. The initial step in glutaminolysis is the conversion of glutamine to glutamate by glutaminase, making it a valuable target for cancer therapy.[1] Many cancer cells are dependent on glutamine to fuel the tricarboxylic acid (TCA) cycle for energy and the production of building blocks necessary for proliferation.[1][2] By inhibiting GLS, this compound blocks this process, leading to a deficiency in glutathione (GSH) levels, an accumulation of mitochondrial reactive oxygen species (mitoROS), and ultimately, apoptotic cell death.[1][3]

Q2: Why do cancer cells develop resistance to this compound and other glutaminase inhibitors? A2: Cancer cells can develop resistance to glutaminase inhibitors through various mechanisms. The most common reason is the activation of compensatory metabolic pathways that allow the tumor cells to bypass their dependence on glutamine.[1] This metabolic reprogramming allows them to continue proliferating despite the inhibition of GLS.[1] Additionally, general drug resistance mechanisms, such as genetic mutations in the drug target, increased drug efflux out of the cell, and alterations in signaling pathways, can contribute to resistance.[4][5]

Q3: What is the role of the cystine/glutamate antiporter SLC7A11 (xCT) in this compound sensitivity? A3: The expression level of the cystine/glutamate antiporter SLC7A11 is a primary predictor of a cancer cell's response to glutaminase inhibition.[2] Cells with high levels of SLC7A11 expression are highly sensitive to glutaminase inhibitors like this compound, while cells with low expression levels tend to be resistant.[2] This is because SLC7A11 exchanges intracellular glutamate for extracellular cystine. High SLC7A11 activity depletes the intracellular glutamate pool, making the cells more reliant on glutamine conversion by GLS, and thus more vulnerable to its inhibition.

Q4: What are the most promising strategies to overcome this compound resistance? A4: Combination therapy is the leading strategy to overcome resistance to glutaminase inhibitors.[1][6] By targeting multiple pathways simultaneously, researchers can reduce the likelihood of cancer cells developing resistance.[6] Promising combinations include pairing GLS inhibitors with:

  • Other metabolic pathway inhibitors , such as those targeting glutamate dehydrogenase (GLUD).[3]

  • mTOR inhibitors , as adaptive glutamine metabolism can promote resistance to mTOR inhibition.[7]

  • Standard chemotherapeutic agents .[1]

  • Immune checkpoint inhibitors , such as anti-PD-1 antibodies.[8]

  • Sensitizing agents , such as providing exogenous cystine to cells to increase their dependence on glutaminolysis.[2]

Section 2: Troubleshooting Guides

This section provides practical advice for specific experimental problems in a question-and-answer format.

Q1: My cell viability assay (e.g., MTT, CellTiter-Glo) shows inconsistent results or high variability after this compound treatment. What should I check? A1:

  • First, repeat the experiment. A single failed experiment is often due to a minor human error that may not reoccur.[9]

  • Check Reagent Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Verify Cell Health and Density: Start with a healthy, logarithmically growing cell population. Inconsistent initial cell seeding density is a major source of variability. Ensure even cell distribution in multi-well plates.

  • Optimize Treatment Duration and Concentration: Your initial concentration range or treatment time might be suboptimal. Perform a dose-response and time-course experiment to determine the IC50 and optimal endpoint for your specific cell line.

  • Review Assay Protocol: Ensure incubation times are consistent, and check for potential interference between your assay reagents and this compound. For example, ensure complete solubilization of formazan crystals in an MTT assay.

  • Use Proper Controls: Always include a vehicle-only control (e.g., DMSO) and untreated cells. A positive control (a known cytotoxic agent) can confirm that your assay system is working correctly.[10]

Q2: I am not observing the expected increase in apoptosis (e.g., via Annexin V/PI staining) after this compound treatment, even though I see a decrease in cell viability. A2:

  • Consider Alternative Cell Death Mechanisms: this compound-induced cell death is often apoptotic, but other mechanisms like necroptosis or autophagy might be involved. Consider assays for these alternative pathways.

  • Check the Time Point: Apoptosis is a dynamic process. You may be measuring too early or too late. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to capture the peak apoptotic response.

  • Confirm Target Engagement: Verify that this compound is inhibiting its target in your cells. Measure the intracellular levels of glutamate and glutamine. A successful inhibition should lead to a decrease in the glutamate/glutamine ratio.

  • Assess Protein Markers: Use Western blotting to check for cleavage of caspase-3 and PARP, which are hallmark indicators of apoptosis.

Q3: My Western blot does not show the expected changes in protein expression (e.g., c-Myc, SLC7A11) after treatment. What could be wrong? A3:

  • Verify Antibody Specificity: Ensure your primary antibodies are validated for the species and application. Run a positive control lysate (from a cell line known to express the protein) and a negative control.

  • Optimize Protein Extraction and Loading: Ensure complete cell lysis and accurate protein quantification. Uneven loading will lead to unreliable results. Use a loading control (e.g., GAPDH, β-actin) to normalize your data.

  • Check Transfer Efficiency: Verify that proteins have transferred effectively from the gel to the membrane by using a reversible protein stain like Ponceau S.

  • Review Lysis and Treatment Time: The expression changes you are looking for may be transient. Perform a time-course experiment to determine the optimal time point for observing the change in your target protein's expression.

Q4: My combination therapy experiment with this compound and another drug is not showing a synergistic effect. How can I troubleshoot this? A4:

  • Confirm Single-Agent Activity: First, ensure that each drug individually shows the expected dose-dependent effect on your cancer cells.

  • Evaluate Dosing and Scheduling: The lack of synergy could be due to the concentrations used or the timing of administration. Test a matrix of concentrations for both drugs. Consider different schedules (e.g., sequential vs. simultaneous administration).

  • Use a Synergy Quantification Model: Use software like CompuSyn to calculate a Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Investigate the Mechanism of Interaction: The chosen drugs may not have complementary mechanisms of action in your specific cancer cell model.[6] Re-evaluate the signaling pathways to ensure they are expected to interact. For example, if overcoming metabolic adaptation is the goal, confirm that the second drug targets a relevant compensatory pathway.[7]

Section 3: Data Presentation

Table 1: Efficacy of Combination Therapies with Glutaminase Inhibitors
Combination AgentCancer TypeKey FindingReference
mTOR Inhibitor (MLN128) Lung Squamous Cell Carcinoma (SCC)The GLS inhibitor CB-839 resensitized mTOR inhibitor-resistant tumors, with the combination suppressing tumor growth more effectively than either single agent.[7]
GLUD Inhibitor (V-9302) Hepatocellular Carcinoma (HCC)Combination of V-9302 and CB-839 showed significant tumor suppression in a xenograft mouse model.[3]
Immune Checkpoint Inhibitor (Nivolumab) Melanoma, Renal Cell Carcinoma, NSCLCCombination of Telaglenastat (CB-839) with nivolumab progressed to Phase I/II clinical trials.[8]
Chemotherapeutic Agents Ovarian and Pancreatic CancersCombination therapy with GLS inhibitors and chemotherapeutic agents has been proven effective in inhibiting tumor cell growth.[1]
Compound 968 (GLS2 Inhibitor) Breast CancerFor cells resistant to selective GLS1 inhibitors, inhibiting GLS2 with Compound 968 can result in tumor suppression.[3]

Section 4: Key Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Aspirate the old media and add fresh media containing various concentrations of this compound, the combination drug, and/or vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Aspirate the media-MTT mixture and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Apoptosis Detection (Annexin V/PI Flow Cytometry)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and controls for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blotting for Protein Expression
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., GLS1, c-Myc) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control.

Section 5: Visualizations

BPTQ_Mechanism_and_Resistance cluster_pathway Glutaminolysis Pathway cluster_inhibitor Inhibition cluster_resistance Resistance Mechanisms Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 TCA_Cycle α-KG -> TCA Cycle Glutamate->TCA_Cycle GSH Glutathione (GSH) (Antioxidant Defense) Glutamate->GSH Low_SLC7A11 Low SLC7A11 Expression This compound This compound This compound->Glutamate Inhibits GLS1 Alt_Path Alternate Metabolic Pathways Alt_Path->TCA_Cycle Compensate for Glutamate Loss Combination_Therapy_Workflow cluster_assays Perform Assays start Start: Resistant Cancer Cell Line seed Seed Cells in Multi-Well Plates start->seed treat Treat with: 1. Vehicle Control 2. This compound Alone 3. Drug X Alone 4. This compound + Drug X seed->treat incubate Incubate for Optimal Duration treat->incubate viability Cell Viability (MTT / CTG) incubate->viability western Western Blot (Apoptosis/Target Markers) incubate->western metabolite Metabolite Analysis (Glutamate levels) incubate->metabolite analyze Analyze Data for Synergy (e.g., Combination Index) viability->analyze western->analyze metabolite->analyze end Conclusion: Synergistic, Additive, or Antagonistic Effect analyze->end Troubleshooting_Flowchart start Unexpected Experimental Result check_controls Were positive and negative controls included and did they behave as expected? start->check_controls controls_fail Troubleshoot Assay: - Check/remake reagents - Verify instrument settings - Review protocol steps check_controls->controls_fail No controls_ok Controls Worked. Problem is likely biological. check_controls->controls_ok Yes investigate_bio Investigate Biological Cause: - Confirm target engagement - Assess for known resistance markers - Perform time-course/dose-response controls_ok->investigate_bio

References

optimizing filter sets for BPTQ fluorescence detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The fluorescent probe "BPTQ" (Benzoyl-Phenyl-Thio-Quinoxaline) is understood to be a hypothetical compound for the purpose of this guide. The information and protocols provided are based on established principles of fluorescence microscopy and spectroscopy, using a plausible set of spectral characteristics for this compound.

Assumed this compound Properties:

  • Excitation Maximum: ~405 nm

  • Emission Maximum: ~520 nm

  • Application: Detection and quantification of protein aggregates in biological samples.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection of this compound and similar fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal filter set configuration for this compound?

A1: The optimal filter set for this compound, or any fluorophore, is designed to maximize the capture of its emission signal while minimizing the transmission of excitation light and background noise.[1][2] A typical filter set consists of three main components: an excitation filter, a dichroic beamsplitter, and an emission filter.[3] For this compound, with its peak excitation at 405 nm and emission at 520 nm, a recommended filter set configuration would be:

Filter ComponentRecommended Wavelengths (nm)Purpose
Excitation Filter 405/20 (i.e., 395-415)To selectively transmit light that excites this compound.
Dichroic Beamsplitter 425 LP (Long-pass)To reflect excitation light (<425 nm) towards the sample and transmit emission light (>425 nm) towards the detector.
Emission Filter 525/50 (i.e., 500-550)To specifically capture the green fluorescence from this compound while blocking other wavelengths.

Q2: My this compound signal is very weak or non-existent. What are the common causes?

A2: Several factors can lead to a weak or absent fluorescent signal.[4] These include issues with sample preparation, incorrect microscope settings, or degradation of the fluorescent probe.[5] Key areas to investigate are:

  • Incorrect Filter Set: Ensure the installed filter set matches the spectral properties of this compound.

  • Low Probe Concentration: The concentration of this compound may be too low for detection. An optimization experiment is recommended.

  • Photobleaching: this compound may be susceptible to fading upon prolonged exposure to excitation light. Reduce exposure time and/or light intensity.

  • Improper Sample Staining: The staining protocol may need optimization, including incubation time and wash steps.

Q3: I am observing high background fluorescence. How can I reduce it?

A3: High background can obscure your signal and reduce image contrast.[6] Common sources include autofluorescence from the sample or medium, and non-specific binding of the probe.[4] To mitigate this:

  • Use a Spectral Unmixing Tool: If available on your system, this can computationally separate the this compound signal from the autofluorescence spectrum.

  • Optimize Wash Steps: Increase the number or duration of wash steps after staining to remove unbound this compound.

  • Use an Antifade Mounting Medium: These reagents can help reduce background and photobleaching.

  • Check for Media Fluorescence: The cell culture medium or buffers may be inherently fluorescent. Image a blank sample with just the medium to check.

Q4: How can I prevent photobleaching of this compound?

A4: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize it:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.

  • Minimize Exposure Time: Keep the shutter closed when not actively acquiring an image. Use the shortest possible exposure time for your detector.

  • Use an Antifade Reagent: Incorporate an antifade agent into your mounting medium.

  • Image with a More Sensitive Detector: A more sensitive camera or detector can produce a good image with less excitation light.[1]

Troubleshooting Guides
Guide 1: Troubleshooting Weak or No this compound Signal

This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence signal.

Problem: After staining with this compound, the fluorescence signal is barely detectable or completely absent.

Workflow:

G cluster_0 Initial Checks cluster_1 Sample Preparation cluster_2 Acquisition Settings cluster_3 Resolution Start Weak or No Signal CheckFilters Verify Correct Filter Set (Exciter: ~405nm, Emitter: ~520nm) Start->CheckFilters CheckLightPath Confirm Light Source is On and Shutter is Open CheckFilters->CheckLightPath CheckStaining Review Staining Protocol (Concentration, Incubation Time) CheckLightPath->CheckStaining CheckSampleHealth Assess Sample Integrity (e.g., cell viability, tissue fixation) CheckStaining->CheckSampleHealth IncreaseExposure Increase Exposure Time or Detector Gain CheckSampleHealth->IncreaseExposure CheckFocus Ensure Sample is in Focus IncreaseExposure->CheckFocus SignalOK Signal Restored CheckFocus->SignalOK Success ConsultExpert Problem Persists: Consult Protocol or Expert CheckFocus->ConsultExpert No Improvement

Caption: Workflow for troubleshooting a weak this compound signal.

Guide 2: Distinguishing this compound Signal from Autofluorescence

Problem: The green signal from this compound is difficult to distinguish from the native green autofluorescence of the biological sample.

Workflow:

G cluster_0 Characterization cluster_1 Solutions cluster_2 Outcome Start High Background Signal ImageUnstained Image an Unstained Control Sample Start->ImageUnstained AcquireSpectra Perform Spectral Scan of Stained and Unstained Samples ImageUnstained->AcquireSpectra NarrowEmission Use a Narrower Emission Filter AcquireSpectra->NarrowEmission If spectra are distinct SpectralUnmixing Apply Linear Unmixing Algorithm AcquireSpectra->SpectralUnmixing If spectra overlap OptimizeStaining Optimize Staining Protocol (Reduce Concentration, Increase Washes) AcquireSpectra->OptimizeStaining If unstained is clean ImprovedSNR Improved Signal-to-Noise Ratio NarrowEmission->ImprovedSNR SpectralUnmixing->ImprovedSNR OptimizeStaining->ImprovedSNR

Caption: Logic for separating this compound signal from autofluorescence.

Experimental Protocols
Protocol 1: Determining Optimal this compound Staining Concentration

Objective: To find the lowest concentration of this compound that provides a high signal-to-noise ratio without causing cellular toxicity or excessive background.

Methodology:

  • Prepare a Serial Dilution: Create a series of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) in your standard experimental buffer or medium.

  • Sample Plating: Plate your cells or prepare your tissue samples in a multi-well plate, ensuring uniformity across wells. Include a "no-stain" control well.

  • Staining: Apply each concentration of this compound to a separate well. Incubate under your standard conditions (e.g., 30 minutes at 37°C).

  • Wash: Wash all wells with fresh buffer to remove unbound probe. Perform at least two wash cycles.

  • Imaging: Using a fluorescence microscope or plate reader with the appropriate this compound filter set, acquire images or readings from each well. Use identical acquisition settings (exposure time, gain, light intensity) for all wells.

  • Analysis: Quantify the mean fluorescence intensity for each concentration. Plot the intensity against the concentration. The optimal concentration will be on the plateau of the curve before the signal becomes saturated or background increases significantly.

Sample Data Table:

This compound Concentration (µM)Mean Fluorescence Intensity (a.u.)Signal-to-Noise RatioObservations
0 (Control)1501.0Autofluorescence level
0.13002.0Weak but detectable signal
0.512008.0Strong signal, low background
1.0250016.7Very strong signal
5.0400020.0Signal saturating, background rising
10.0405015.0Saturated signal, high background
Protocol 2: Spectral Scanning to Confirm this compound Emission and Background

Objective: To experimentally determine the emission spectrum of this compound in your sample and compare it to the spectrum of the background/autofluorescence.

Methodology:

  • Sample Preparation: Prepare two samples: one stained with the optimal this compound concentration and an unstained control sample.

  • Microscope Setup: Use a confocal microscope equipped with a spectral detector.

  • Excitation: Excite the samples at 405 nm.

  • Spectral Acquisition: For both the stained and unstained samples, acquire an emission spectrum from approximately 420 nm to 700 nm.

  • Data Analysis:

    • Plot the two spectra on the same graph.

    • Identify the peak emission wavelength for the this compound-stained sample.

    • Observe the spectral profile of the autofluorescence from the unstained sample.

    • This information can be used to refine your emission filter choice or for linear unmixing to separate the signals.

Illustrative Diagram of Spectral Overlap:

G cluster_0 Fluorescence Emission Spectra Wavelength (nm) Wavelength (nm) Intensity Intensity bptq_peak This compound (~520nm) spline_this compound 5.5,0.5! 5.5,0.5! spline_this compound->5.5,0.5! This compound Emission auto_peak Autofluorescence (~500nm) spline_auto 5,0.5! 5,0.5! spline_auto->5,0.5! Autofluorescence filter_start filter_start filter_end filter_end filter_box Emission Filter (500-550nm)

Caption: Diagram showing potential overlap of this compound and autofluorescence spectra.

References

Validation & Comparative

A Comparative Guide to DNA Intercalating Agents: BPTQ, Doxorubicin, and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of the G-quadruplex stabilizing agent BPTQ against the conventional DNA intercalating agent doxorubicin and the DNA cross-linking agent cisplatin. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction to DNA-Targeting Anticancer Agents

DNA remains a critical target for anticancer therapies due to its central role in cell proliferation and survival. Agents that interfere with DNA structure and function can effectively halt the rapid division of cancer cells. This guide focuses on three distinct classes of such agents:

  • This compound (a G-quadruplex stabilizer): Represents a newer class of anticancer agents that target non-canonical DNA secondary structures called G-quadruplexes, which are prevalent in the promoter regions of oncogenes and telomeres.

  • Doxorubicin (a classical intercalator): A well-established anthracycline antibiotic that functions by intercalating between DNA base pairs and inhibiting topoisomerase II.

  • Cisplatin (a DNA cross-linking agent): A platinum-based drug that forms covalent adducts with DNA, leading to cross-links that disrupt DNA replication and transcription.

Mechanisms of Action

This compound: G-Quadruplex Stabilization

This compound and similar G-quadruplex (G4) stabilizing ligands exert their anticancer effects by binding to and stabilizing G4 structures. These four-stranded DNA structures can form in guanine-rich sequences. Their stabilization by ligands like this compound can lead to:

  • Transcriptional Repression of Oncogenes: G4 structures are often found in the promoter regions of oncogenes such as MYC, KRAS, and VEGF. Stabilization of these structures can inhibit transcription, thereby reducing the expression of proteins crucial for cancer cell growth and proliferation.

  • Telomere Dysfunction: Telomeres, the protective caps at the ends of chromosomes, also contain G-rich sequences that can form G4s. Stabilization of telomeric G4s can inhibit telomerase, the enzyme responsible for maintaining telomere length, leading to telomere shortening, cellular senescence, and apoptosis.

  • Induction of DNA Damage: The stabilization of G4 structures can interfere with DNA replication and repair processes, leading to the accumulation of DNA double-strand breaks and triggering a DNA damage response.

Doxorubicin: Intercalation and Topoisomerase II Poisoning

Doxorubicin's primary mechanism of action involves its intercalation into the DNA double helix. This process has several downstream consequences:

  • Inhibition of DNA and RNA Synthesis: By inserting itself between base pairs, doxorubicin physically obstructs the action of DNA and RNA polymerases, thereby halting replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands after the enzyme has created a double-strand break. This leads to the accumulation of DNA breaks and triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that can damage DNA, proteins, and cellular membranes.

Cisplatin: DNA Cross-linking

Cisplatin is a platinum-containing compound that, once inside the cell, becomes aquated and highly reactive towards DNA bases, primarily guanine. Its cytotoxic effects stem from the formation of various DNA adducts:

  • Intrastrand and Interstrand Cross-links: Cisplatin forms covalent bonds with adjacent purine bases on the same DNA strand (intrastrand) or on opposite strands (interstrand). These cross-links distort the DNA helix, interfering with DNA replication and transcription.

  • Activation of DNA Damage Response: The DNA lesions created by cisplatin are recognized by the cell's DNA damage response machinery. This can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Comparative Efficacy: Quantitative Data

Direct comparative studies of this compound against doxorubicin and cisplatin under identical experimental conditions are limited. The following tables summarize representative IC50 values from various studies. It is crucial to note that these values can vary significantly based on the cell line, exposure time, and assay method used.

Table 1: Comparative Cytotoxicity (IC50, µM) in Selected Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Assay
This compound (analogues) Various~1-1048-72MTT/SRB
Pyridostatin (PDS) HeLa>10024MTT[1]
Doxorubicin MDA-MB-231148MTT[2]
SUM159448MTT[2]
HCT-116~4.2 (vs. DOX-2)Not specifiedNot specified
Cisplatin A2780S1.53Not specifiedMTT[3]
A2780CP7010.39Not specifiedMTT[3]
HL-601-3 (induces apoptosis)Not specifiedNot specified

Disclaimer: The data in this table are compiled from different sources and are for illustrative purposes only. A direct comparison of potency requires side-by-side analysis under identical experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[4][5][6][7][8]

DNA Intercalation Assessment (Ethidium Bromide Displacement Assay)

This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr).

Protocol:

  • Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow the mixture to incubate to form a stable fluorescent complex.

  • Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr complex solution.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution at the excitation and emission wavelengths of EtBr (e.g., excitation ~520 nm, emission ~600 nm).

  • Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode. The quenching constant can be calculated using the Stern-Volmer equation.[9][10][11][12]

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA).

Protocol:

  • Reaction Setup: In a reaction tube, combine kDNA, ATP, and the test compound at various concentrations in a suitable reaction buffer.

  • Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates as open circular and linear forms.

  • Data Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA compared to the control reaction without the inhibitor.[3][13][14][15]

G-Quadruplex Stabilization Assays

CD spectroscopy is used to characterize the formation and topology of G-quadruplex structures. Different G4 topologies (parallel, antiparallel, hybrid) have distinct CD spectral signatures.

Protocol:

  • Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide in a buffer containing a stabilizing cation (e.g., K⁺ or Na⁺).

  • Annealing: Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper folding of the G-quadruplex.

  • CD Spectrum Measurement: Record the CD spectrum of the folded oligonucleotide, typically from 220 to 320 nm.

  • Ligand Interaction: To assess stabilization, record the CD spectrum in the presence of the test compound. Changes in the spectrum can indicate ligand binding and stabilization of a particular G4 conformation.[5][13][16][17][18]

This assay measures the thermal stability of a G-quadruplex in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates stabilization.

Protocol:

  • Probe Design: Use a G-quadruplex-forming oligonucleotide labeled with a FRET donor-acceptor pair at its ends. In the folded G4 state, the fluorophores are in close proximity, resulting in high FRET.

  • Reaction Setup: Prepare a reaction mixture containing the labeled oligonucleotide, a stabilizing cation, and the test compound.

  • Melting Curve Analysis: Measure the fluorescence of the donor fluorophore while gradually increasing the temperature. As the G-quadruplex unfolds, the distance between the fluorophores increases, leading to a decrease in FRET and an increase in donor fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of the ligand indicates stabilization.[19][9][14][20]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound, doxorubicin, and cisplatin.

BPTQ_Signaling_Pathway This compound This compound G4 G-Quadruplex (Promoters, Telomeres) This compound->G4 Stabilizes Transcription Oncogene Transcription (e.g., MYC, KRAS) G4->Transcription Inhibits Telomerase Telomerase Activity G4->Telomerase Inhibits Replication DNA Replication Stress G4->Replication Induces Proliferation Decreased Cell Proliferation Transcription->Proliferation Senescence Senescence / Apoptosis Telomerase->Senescence DDR DNA Damage Response (DDR) Replication->DDR DDR->Senescence

Caption: this compound stabilizes G-quadruplex structures, leading to anticancer effects.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII Topoisomerase II Poisoning Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS Replication_Transcription Inhibition of Replication & Transcription DNA_Intercalation->Replication_Transcription DSBs DNA Double-Strand Breaks TopoII->DSBs Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Replication_Transcription->Cell_Cycle_Arrest DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra- & Interstrand Cross-links) Cisplatin->DNA_Adducts Forms Replication_Transcription Inhibition of Replication & Transcription DNA_Adducts->Replication_Transcription DDR DNA Damage Response (DDR) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow Start Start: Cancer Cell Culture Treat Treat with Agent (this compound, Doxo, Cis) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data: Calculate IC50 Assay->Analyze End End: Comparative Efficacy Analyze->End DNA_Binding_Workflow Start Start: Prepare DNA Substrate (dsDNA or G4-forming) Bind Incubate with Test Compound Start->Bind Assay Perform Binding Assay (e.g., EtBr Displacement, CD, FRET) Bind->Assay Analyze Analyze Data: (Binding affinity, structural changes) Assay->Analyze End End: Characterize DNA Interaction Analyze->End

References

Illuminating Nitric Oxide: A Comparative Guide to Fluorescent Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists at the forefront of biological research and therapeutic development, the precise detection of nitric oxide (NO) is paramount. This gaseous signaling molecule plays a critical role in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and cancer. The development of fluorescent probes has revolutionized our ability to visualize and quantify NO in real-time within complex biological systems. This guide provides a comprehensive comparison of a recently developed BODIPY-based probe, BPTQ (herein referred to by its published name BDT), with established alternatives, offering researchers the data and methodologies needed to select the optimal tool for their specific research questions.

This guide will delve into the performance characteristics of BDT, a novel fluorescent probe, and compare it against widely used alternatives such as Diaminofluorescein-2 (DAF-2), Diaminorhodamine-4M (DAR-4M), and a representative copper-based probe, Cu-FL. We will present key performance metrics in a clear, tabular format, provide detailed experimental protocols for probe validation, and visualize critical pathways and workflows to aid in experimental design and data interpretation.

Performance Comparison of Nitric Oxide Fluorescent Probes

The ideal nitric oxide probe should exhibit high specificity, sensitivity, and brightness, along with a rapid and robust response to NO. The following table summarizes the key performance characteristics of BDT and its alternatives, providing a quantitative basis for comparison.

ProbeFluorophore ClassExcitation (nm)Emission (nm)Quantum Yield (Φf)Limit of Detection (LOD)Response TimeSelectivity Profile
BDT BODIPY~530~5500.06 (off) -> 0.55 (on)[1][2]35 nM[1][2]≤ 0.1 seconds[1][2]High selectivity for NO and ONOO⁻ over other ROS/RNS.[1][2]
DAF-2 Fluorescein~495~515~0.005 (off) -> ~0.6 (on)~5 nMMinutesReacts with N₂O₃, an auto-oxidation product of NO. Can show interference from other oxidizing species.
DAR-4M Rhodamine~560~575Low (off) -> High (on)~2.5 nMMinutesSimilar mechanism to DAF-2, reacting with N₂O₃. Less pH-sensitive than fluorescein-based probes.
Cu-FL Fluorescein~500~525Quenched (off) -> High (on)Not specifiedNot specifiedDirectly detects NO through reduction of Cu(II) to Cu(I).[3] Generally high selectivity.

Reaction Mechanisms and Signaling Pathways

The detection of nitric oxide by these fluorescent probes relies on distinct chemical reactions that lead to a "turn-on" fluorescence response. Understanding these mechanisms is crucial for interpreting experimental results and potential interferences.

General "Turn-On" Mechanism of Fluorescent NO Probes

Most fluorescent NO probes are designed with a non-fluorescent or weakly fluorescent core that, upon reaction with NO or its derivatives, undergoes a chemical transformation to a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-background ratio, which is essential for sensitive detection in biological systems.

TurnOnMechanism Probe_Off Non-fluorescent Probe Probe_On Highly Fluorescent Product Probe_Off->Probe_On Reaction with NO NO Nitric Oxide (NO) NO->Probe_On

Caption: General mechanism of a "turn-on" fluorescent NO probe.

Nitric Oxide Signaling in Vasodilation

A key physiological role of nitric oxide is the regulation of vascular tone. In endothelial cells, the enzyme endothelial nitric oxide synthase (eNOS) produces NO, which then diffuses to adjacent smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). Increased cGMP levels ultimately result in smooth muscle relaxation and vasodilation.

VasodilationPathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_endo NO eNOS->NO_endo O₂, NADPH sGC Soluble Guanylate Cyclase (sGC) NO_endo->sGC Diffusion cGMP cGMP sGC->cGMP Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation Phosphorylation Cascade

Caption: The eNOS/cGMP signaling pathway in vasodilation.

Experimental Protocols

To ensure the reliable and reproducible use of fluorescent NO probes, standardized experimental protocols are essential. The following sections provide detailed methodologies for key validation experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence intensity of the probe to that of a well-characterized standard with a known quantum yield.

Materials:

  • Test probe solution of varying concentrations.

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Protocol:

  • Prepare a series of dilute solutions of both the test probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. The slope of these plots will be proportional to the quantum yield.

  • Calculate the quantum yield of the test probe (Φ_test) using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²)

    where Φ_std is the quantum yield of the standard, Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test probe and the standard, respectively, and n_test and n_std are the refractive indices of the test and standard solutions.

Assessment of Probe Selectivity

To validate the specificity of a probe for nitric oxide, its fluorescence response to other biologically relevant reactive oxygen and nitrogen species (ROS/RNS) must be evaluated.

Materials:

  • Test probe solution.

  • Nitric oxide donor (e.g., DEA NONOate).

  • Solutions of various ROS/RNS (e.g., H₂O₂, O₂⁻, ONOO⁻, ClO⁻, NO₂⁻, NO₃⁻).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spectrofluorometer.

Protocol:

  • Prepare a solution of the test probe in PBS (pH 7.4).

  • Add a known concentration of the nitric oxide donor to the probe solution and measure the fluorescence intensity over time.

  • In separate experiments, add equimolar or higher concentrations of the various ROS/RNS to the probe solution.

  • Measure the fluorescence intensity after a set incubation period.

  • Compare the fluorescence response of the probe to nitric oxide with its response to the other ROS/RNS. A highly selective probe will show a significant fluorescence increase only in the presence of nitric oxide.

Live Cell Imaging of Nitric Oxide

Visualizing nitric oxide production in living cells is a key application of these probes. The following is a general protocol for live-cell imaging.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips.

  • Fluorescent NO probe (e.g., BDT, DAF-2 AM).

  • Cell culture medium.

  • Fluorescence microscope equipped with appropriate filters and an incubation chamber.

  • NO donor (positive control) and NOS inhibitor (e.g., L-NAME, negative control).

Protocol:

  • Culture cells to the desired confluency.

  • Wash the cells with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution).

  • Load the cells with the fluorescent NO probe at an optimized concentration and for an appropriate duration (typically 30-60 minutes at 37°C). For acetoxymethyl (AM) ester derivatives like DAF-2 AM, intracellular esterases will cleave the AM group, trapping the probe inside the cells.

  • Wash the cells to remove excess probe.

  • Acquire baseline fluorescence images.

  • To stimulate endogenous NO production, treat the cells with an appropriate agonist (e.g., acetylcholine for endothelial cells).

  • To confirm the signal is from NO, in separate experiments, pre-incubate cells with a NOS inhibitor before agonist stimulation, or add an NO donor as a positive control.

  • Acquire fluorescence images at various time points after stimulation.

  • Analyze the changes in fluorescence intensity to quantify relative changes in intracellular NO levels.

Conclusion

The selection of a fluorescent probe for nitric oxide detection is a critical decision that can significantly impact the outcome of research. The novel BODIPY-based probe, BDT, offers several advantages over traditional probes, including a remarkably fast response time and high selectivity. However, established probes like DAF-2 and DAR-4M remain valuable tools, particularly when high sensitivity is the primary concern. Copper-based probes provide a distinct advantage in their ability to directly detect NO. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can make an informed choice and confidently investigate the multifaceted roles of nitric oxide in health and disease.

References

A Head-to-Head Battle in Cancer Therapy: BPTQ vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

In the landscape of cancer therapy research, the quest for novel compounds with enhanced efficacy and reduced toxicity is relentless. This guide provides a detailed, data-driven comparison of BPTQ (7-(benzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one), a promising synthetic iminoquinone, and Doxorubicin, a long-standing cornerstone of chemotherapy. This report is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on their respective mechanisms, in vitro potency, and in vivo therapeutic potential.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following tables summarize the quantitative data on the anti-cancer activities of this compound and Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50) in Human Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound MCF-7Not explicitly quantified in the provided results. Showed significant growth inhibition at 0.1 µM.[1]
MDA-MB-468Not explicitly quantified in the provided results. Showed significant growth inhibition at 0.1 µM.[1]
Doxorubicin MCF-7~0.52 - 9.91[2][3]
MDA-MB-468~0.37 - 0.49[2][3]

Note: IC50 values for Doxorubicin vary across studies, likely due to differences in experimental conditions such as incubation time and assay methodology. A direct comparison with this compound is challenging without a head-to-head study. The data for this compound indicates significant activity at a low concentration.

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelTreatment RegimenTumor Growth InhibitionCitation
This compound MCF-7 Xenograft10 mg/kg/day, 3 days/week (i.p.)~60% inhibition by day 18[1]
MDA-MB-468 Xenograft1 mg/kg/day, 5 days/week (i.p.)~46% inhibition after 6 weeks[1]
Doxorubicin 4T1 Orthotopic XenograftNot specifiedEnhanced efficacy when combined with a TGFβ inhibitor[4]
MDA-MB-231 Orthotopic XenograftNot specifiedCombination with a TGFβ inhibitor blocked metastasis[4]
E0771 Subcutaneous XenograftNot specified40% greater inhibition with PBCA nanoparticles vs. free Doxorubicin[5]

Note: The in vivo data is from separate studies, and direct comparison of efficacy is not possible. However, both agents demonstrate significant tumor growth inhibition in various breast cancer models.

Delving into the Mechanisms of Action

This compound and Doxorubicin employ distinct strategies to induce cancer cell death. Understanding these mechanisms is crucial for their rational application in therapy and for the design of future drug candidates.

This compound: A Multi-pronged, p53-Independent Attacker

This compound, also known as BA-TPQ, is a novel synthetic iminoquinone that exhibits potent anti-cancer activity through multiple mechanisms, notably independent of the tumor suppressor protein p53. This characteristic is particularly significant as p53 is mutated or inactivated in a large proportion of human cancers, often leading to chemotherapy resistance.[1]

The primary modes of action for this compound include:

  • Induction of Apoptosis: this compound triggers programmed cell death in breast cancer cells. In MCF-7 cells, a 0.75 µM concentration led to a sixteen-fold increase in the apoptotic index.[1] The p53-independent nature of this apoptosis suggests that this compound can bypass a common resistance mechanism.

  • Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1]

BPTQ_Mechanism This compound This compound Cell Cancer Cell This compound->Cell Apoptosis Apoptosis (p53-independent) Cell->Apoptosis CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Figure 1. Simplified overview of this compound's mechanism of action.
Doxorubicin: A Veteran of DNA Damage and Oxidative Stress

Doxorubicin, an anthracycline antibiotic, has been a mainstay in cancer chemotherapy for decades. Its cytotoxic effects are multifaceted and primarily revolve around its interaction with DNA and the generation of reactive oxygen species (ROS).

Doxorubicin's key mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA double-strand breaks.

  • Induction of Apoptosis: The extensive DNA damage triggers a p53-dependent apoptotic pathway in cells with functional p53.[6][7][8] However, it can also induce apoptosis through p53-independent mechanisms.[9]

  • Cell Cycle Arrest: Doxorubicin predominantly causes cell cycle arrest at the G2/M phase.[10][11][12][13] This arrest is a consequence of the DNA damage response, preventing cells with compromised DNA from proceeding through mitosis.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.

Doxorubicin_Mechanism cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation p53 p53 DNA->p53 Damage TopoisomeraseII->p53 Inhibition ROS->p53 Oxidative Stress Apoptosis Apoptosis p53->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest CellDeath Cell Death Apoptosis->CellDeath G2M_Arrest->CellDeath

Figure 2. Doxorubicin's primary signaling pathways leading to cell death.

Experimental Protocols: A Guide to Key Assays

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution (Incubate 3-4h) B->C D Viable cells convert MTT to formazan C->D E Solubilize formazan crystals D->E F Measure absorbance (570-590 nm) E->F G Calculate IC50 F->G

Figure 3. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay: Annexin V-PI Staining

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow A Treat cells with compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F

Figure 4. Experimental workflow for the Annexin V-PI apoptosis assay.
Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.

Protocol:

  • Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[14]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.

Western_Blot_Workflow A Prepare protein lysates B Separate proteins by SDS-PAGE A->B C Transfer proteins to membrane B->C D Block membrane C->D E Incubate with primary antibody D->E F Incubate with secondary antibody E->F G Detect protein bands F->G H Analyze protein expression G->H

Figure 5. Experimental workflow for Western blotting.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and Doxorubicin, two anti-cancer agents with distinct mechanisms of action. While Doxorubicin has a long history in the clinic, its utility can be limited by toxicity and the development of resistance. This compound emerges as a promising candidate, particularly due to its p53-independent mechanism of inducing apoptosis, which could be advantageous in treating tumors with p53 mutations.

For a more definitive comparison, future research should focus on head-to-head studies evaluating the efficacy and toxicity of this compound and Doxorubicin in a wider range of cancer cell lines and in preclinical in vivo models. Elucidating the detailed molecular pathways of this compound will be crucial for identifying predictive biomarkers and rational combination strategies to enhance its therapeutic potential. The data presented here serves as a valuable resource for researchers and drug developers in the ongoing effort to advance cancer therapy.

References

Cross-Validation of BPTQ's Anticancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial literature searches for a compound specifically abbreviated as "BPTQ" did not yield definitive results. However, extensive research exists for a structurally similar novel synthetic iminoquinone, 7-(benzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one, designated as BA-TPQ . This guide will proceed with a comprehensive analysis of BA-TPQ as a representative compound, offering valuable insights into the anticancer properties of this class of molecules. The data presented herein is based on published studies of BA-TPQ and its closely related analog, FBA-TPQ.

This guide provides a comparative overview of the anticancer activity of BA-TPQ and its analogs across various cancer cell lines, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visualizations of the compound's mechanism of action are included to support researchers and drug development professionals.

Comparative Anticancer Activity of BA-TPQ and Analogs

The cytotoxic effects of BA-TPQ and its analog FBA-TPQ have been evaluated across a range of cancer cell lines, demonstrating potent activity, particularly in breast and pancreatic cancers. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

CompoundCancer TypeCell LineIC50 (µM)Reference
BA-TPQBreast CancerMCF-7Not explicitly stated, but significant activity at 0.01 µM
BA-TPQBreast CancerMDA-MB-468Not explicitly stated, but significant activity at 0.1 µM
FBA-TPQPancreatic CancerHPAC< 1 (approx. 0.11-0.54)[1]
FBA-TPQPancreatic CancerPanc-1< 1 (approx. 0.11-0.54)[1]
FBA-TPQPancreatic CancerMia PaCa-2< 1 (approx. 0.11-0.54)[1]

Note: Specific IC50 values for BA-TPQ were not detailed in the available literature, though potent, dose-dependent inhibition of cell growth was observed at nanomolar concentrations. FBA-TPQ, a fluorinated analog, also demonstrates high potency.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of BA-TPQ's anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of BA-TPQ or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to take effect.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Cell Treatment: Cells are treated with BA-TPQ or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with BA-TPQ and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide. The amount of fluorescence is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Mechanism of Action: Signaling Pathways

BA-TPQ exerts its anticancer effects by modulating key signaling pathways that control cell cycle progression and apoptosis. A notable characteristic of BA-TPQ is its ability to function independently of the tumor suppressor protein p53, which is often mutated in cancer.

Experimental Workflow for Assessing Anticancer Activity

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cell_lines Cancer Cell Lines (e.g., MCF-7, MDA-MB-468) treatment BA-TPQ Treatment (Dose- and Time-Dependent) cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Workflow for in vitro evaluation of BA-TPQ's anticancer effects.

BA-TPQ-Modulated Cell Cycle and Apoptosis Signaling Pathway

BA-TPQ has been shown to downregulate several key proteins involved in the G1/S transition of the cell cycle, leading to cell cycle arrest. This effect is observed even in cells with non-functional p53.

signaling_pathway cluster_this compound BA-TPQ Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound BA-TPQ cyclinD1 Cyclin D1 This compound->cyclinD1 downregulates cdk4_6 CDK4/6 This compound->cdk4_6 downregulates cdk2 CDK2 This compound->cdk2 downregulates e2f1 E2F1 This compound->e2f1 downregulates mdm2 MDM2 This compound->mdm2 downregulates rb Rb cyclinD1->rb cdk4_6->rb cdk2->rb rb->e2f1 g1_s_transition G1/S Transition e2f1->g1_s_transition apoptosis_node Apoptosis p53 p53 mdm2->p53 p53->apoptosis_node

Caption: BA-TPQ's impact on key cell cycle and apoptosis regulatory proteins.

References

Unveiling the Kinase Inhibitory Landscape: A Comparative Analysis of BPTQ and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of kinase inhibitor research, a thorough understanding of a compound's selectivity and potency is paramount for advancing drug discovery and development. This guide provides a detailed comparative analysis of the kinase inhibitory profile of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) alongside well-characterized, clinically relevant kinase inhibitors, including Staurosporine, Dasatinib, and Sunitinib. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

Kinase Inhibitory Profile Comparison

The inhibitory activity of this compound and selected known inhibitors against various kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlights the potency and selectivity of each compound. It is important to note that the available data for this compound is currently limited to Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2).

Kinase TargetThis compoundStaurosporineDasatinibSunitinib
VEGFR1 0.54 µM [1]--0.009 µM
CHK2 1.70 µM [1]---
PKCα -0.0027 µM--
p60v-src -0.006 µM0.0005 µM-
PKA -0.007 µM--
CaM Kinase II -0.02 µM--
BCR-ABL --<0.001 µM-
c-KIT --0.005 µM0.002 µM
PDGFRβ --0.001 µM0.002 µM
VEGFR2 ---0.009 µM
FLT3 ---0.02 µM

Experimental Protocols

To ensure reproducibility and accurate interpretation of the presented data, detailed methodologies for common in vitro kinase inhibition assays are provided below.

General In Vitro Kinase Assay Protocol

This protocol outlines a general framework for determining the IC50 value of an inhibitor against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The exact composition may vary depending on the specific kinase.
  • Kinase and Substrate: Dilute the target kinase and its corresponding substrate to their final desired concentrations in the kinase buffer.
  • Inhibitor: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.
  • ATP Solution: Prepare ATP at a concentration that is typically close to the Michaelis constant (Km) for the specific kinase in the kinase buffer.

2. Assay Procedure:

  • Add the kinase, substrate, and serially diluted inhibitor to the wells of a microplate (e.g., 96- or 384-well).
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA.

3. Detection:

  • The method of detection will depend on the assay format used. Common methods include:
  • Radiolabel-Based Assays: Measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.[2][3][4][5][6]
  • Fluorescence-Based Assays (e.g., LANCE Ultra): Utilize a ULight™-labeled peptide substrate and a Europium-labeled anti-phospho-specific antibody. Phosphorylation of the substrate brings the donor (Europium) and acceptor (ULight™) into close proximity, resulting in a FRET signal.[7][8][9][10][11]
  • Luminescence-Based Assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor.
  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's inhibitory activity and the experimental process, the following diagrams are provided.

G VEGFR1 Signaling Pathway VEGFA VEGF-A VEGFR1 VEGFR1 VEGFA->VEGFR1 PlGF PlGF PlGF->VEGFR1 PI3K PI3K VEGFR1->PI3K This compound This compound This compound->VEGFR1 Akt Akt PI3K->Akt p38_MAPK p38 MAPK PI3K->p38_MAPK ERK12 ERK1/2 PI3K->ERK12 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Migration Cell Migration p38_MAPK->Migration ERK12->Cell_Survival

VEGFR1 signaling pathway and the inhibitory action of this compound.

G CHK2 Signaling Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM CHK2 CHK2 ATM->CHK2 p53 p53 CHK2->p53 Cdc25A Cdc25A CHK2->Cdc25A BRCA1 BRCA1 CHK2->BRCA1 This compound This compound This compound->CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest inhibition of inhibition DNA_Repair DNA Repair BRCA1->DNA_Repair

CHK2 signaling in response to DNA damage and this compound's role.

G In Vitro Kinase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Kinase Kinase Solution Mix Combine Kinase, Substrate & Inhibitor Kinase->Mix Substrate Substrate Solution Substrate->Mix Inhibitor Serial Dilution of this compound Inhibitor->Mix ATP ATP Solution Incubate Incubate at Controlled Temperature Mix->Incubate Add ATP Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Detection_Method Measure Signal (Radiometric, Fluorescence, or Luminescence) Stop->Detection_Method Calc_Inhibition Calculate % Inhibition Detection_Method->Calc_Inhibition IC50 Determine IC50 Value Calc_Inhibition->IC50

References

Validating BPTQ's Mechanism of Action: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of genetic approaches to validate the mechanism of action of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ), a compound with demonstrated anti-proliferative effects. While direct genetic validation studies for this compound are not yet extensively published, this document outlines the proposed mechanisms of action based on current research and details how advanced genetic techniques can be employed for rigorous validation. Furthermore, it offers a comparative analysis with well-established drugs that target similar pathways and have been validated using these genetic methods.

Proposed Mechanism of Action for this compound

Based on studies of this compound and related pyrimido[4′,5′:4,5]thieno(2,3-b)quinoline compounds, two primary mechanisms of action are proposed:

  • DNA Intercalation and Topoisomerase II Inhibition: this compound is suggested to intercalate into DNA, a mechanism shared by several anticancer agents. This physical insertion into the DNA helix can interfere with DNA replication and transcription. Furthermore, this intercalation is often associated with the inhibition of topoisomerase II, an essential enzyme that resolves DNA topological problems during cell division. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

  • Protein Kinase C (PKC) Inhibition: Some quinoline derivatives have been shown to inhibit protein kinases. Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and survival. Inhibition of specific PKC isoforms can disrupt these signaling cascades, leading to cell cycle arrest and apoptosis.

Comparative Analysis of this compound and Alternative Inhibitors

To provide a framework for evaluating this compound, this section compares its reported in vitro efficacy with that of established Topoisomerase II and PKC inhibitors. The alternatives have been chosen based on the availability of genetic validation data for their mechanisms of action.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against various cancer cell lines, alongside genetically validated Topoisomerase II and PKC inhibitors.

CompoundClassCancer Cell LineIC50 (µM)
This compound Pyrimido[4′,5′:4,5]thieno(2,3-b)quinolineHL-60 (Leukemia)~10-20
K562 (Leukemia)~15-25
MDPTQ (analog) Pyrimido[4′,5′:4,5]thieno(2,3-b)quinolineHL-60 (Leukemia)~5-15
K562 (Leukemia)~8-18
Etoposide Topoisomerase II InhibitorK-562 (Leukemia)~1-5
HL-60 (Leukemia)~0.5-2
Doxorubicin Topoisomerase II InhibitorMCF-7 (Breast)~0.05-0.2
K562 (Leukemia)~0.01-0.1
Enzastaurin PKCβ InhibitorU937 (Lymphoma)~0.2-0.5
HCT116 (Colon)~1-3
Sotrastaurin (AEB071) Pan-PKC InhibitorJurkat (T-cell Leukemia)~0.003-0.01

Genetic Validation of Mechanism of Action: Experimental Protocols

The following are detailed protocols for key genetic experiments that can be used to validate the proposed mechanisms of action of this compound.

CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance or Sensitivity to this compound

Objective: To identify genes whose loss-of-function leads to either resistance or increased sensitivity to this compound treatment, thereby revealing the cellular pathways essential for its activity.

Methodology:

  • Library Transduction: A genome-wide CRISPR-Cas9 knockout library (e.g., GeCKO v2) is transduced into a cancer cell line of interest (e.g., HL-60) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single guide RNA (sgRNA).

  • Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • This compound Treatment: The surviving cell population is split into two groups: a treatment group exposed to a lethal dose of this compound (e.g., IC80) and a control group treated with vehicle (e.g., DMSO).

  • Cell Proliferation and Harvesting: Cells are allowed to proliferate for a defined period (e.g., 14-21 days). Genomic DNA is then harvested from both the this compound-treated and control populations.

  • Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing. The relative abundance of each sgRNA in the this compound-treated versus the control population is determined.

    • Genes conferring resistance: sgRNAs that are enriched in the this compound-treated population target genes whose knockout confers resistance.

    • Genes conferring sensitivity: sgRNAs that are depleted in the this compound-treated population target genes whose knockout enhances sensitivity.

Expected Outcomes for this compound:

  • If this compound inhibits Topoisomerase II: Depletion of sgRNAs targeting genes involved in DNA repair pathways (e.g., homologous recombination, non-homologous end joining) would be expected, as their loss would enhance the lethality of DNA damage. Enrichment of sgRNAs targeting drug efflux pumps (e.g., ABCB1) might also be observed.

  • If this compound inhibits PKC: Depletion of sgRNAs targeting components of parallel survival pathways that become essential upon PKC inhibition would be anticipated.

Chemical Genetic Screen for Target Identification

Objective: To identify the direct protein target(s) of this compound by screening for mutations in candidate genes that confer resistance.

Methodology:

  • Generation of a Mutant Library: A library of cells is generated, with each cell expressing a different mutant version of a candidate target gene (e.g., TOP2A for Topoisomerase II, or various PRKC isoforms for PKC).

  • This compound Selection: The mutant cell library is treated with a concentration of this compound that is lethal to wild-type cells.

  • Identification of Resistant Mutants: Cells that survive the this compound treatment are isolated, and the specific mutation in the candidate target gene is identified by sequencing.

  • Validation: The identified mutation is re-introduced into wild-type cells to confirm that it confers resistance to this compound.

Expected Outcomes for this compound:

  • Identification of specific amino acid changes in the catalytic domain of Topoisomerase II or the ATP-binding pocket of a PKC isoform that prevent this compound from binding, thus confirming the direct target.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and the experimental workflows for its genetic validation.

BPTQ_Topoisomerase_Pathway This compound This compound DNA DNA Intercalation This compound->DNA Topoisomerase_II Topoisomerase II (TOP2A) DNA->Topoisomerase_II Inhibition DSB DNA Double-Strand Breaks Topoisomerase_II->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis DNA_Repair DNA Repair Pathways (e.g., HR, NHEJ) DSB->DNA_Repair Activation DNA_Repair->DSB Repair

Caption: Proposed mechanism of this compound via DNA intercalation and Topoisomerase II inhibition.

BPTQ_PKC_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibition Downstream_Substrates Downstream Substrates PKC->Downstream_Substrates Phosphorylation Proliferation_Survival Cell Proliferation & Survival Downstream_Substrates->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition

Caption: Proposed mechanism of this compound through inhibition of the Protein Kinase C signaling pathway.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Knockout Screen Workflow Start Cancer Cell Line Transduction Transduce with CRISPR Library Start->Transduction Selection Antibiotic Selection Transduction->Selection Treatment Treat with this compound (or Vehicle) Selection->Treatment Harvest Harvest Genomic DNA Treatment->Harvest Sequencing NGS of sgRNAs Harvest->Sequencing Analysis Identify Enriched/ Depleted sgRNAs Sequencing->Analysis

Caption: Experimental workflow for a CRISPR-Cas9 knockout screen to identify genetic modifiers of this compound activity.

A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: Alternatives to BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. While a variety of fluorescent probes have been developed for this purpose, selecting the optimal probe for a specific application can be challenging. This guide provides a comprehensive comparison of key alternatives to the fluorescent probe BPTQ, focusing on their performance characteristics, underlying detection mechanisms, and experimental usability. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their nitric oxide studies.

Performance Comparison of Nitric Oxide Fluorescent Probes

The selection of a fluorescent probe for nitric oxide detection is often guided by key performance metrics such as quantum yield, molar extinction coefficient, sensitivity (limit of detection), and the fold change in fluorescence upon reaction with NO. The following table summarizes these quantitative parameters for this compound and several popular alternative probes.

ProbeFluorophore ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) (NO-adduct)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Limit of Detection (LOD)Fold Increase
This compound Benzophosphole-based~488~520Not widely reportedNot widely reported~3.8 nM>100
DAF-FM Fluorescein495515~0.81[1]73,000[1]~3 nM[1]~160[1]
DAR-4M Rhodamine560575Not specified, but lower than fluorescein probes[2]Not specified~7 nM[2]~840
CuFL FluoresceinNot applicable (turn-on)~5150.58Not applicableNot specifiedSignificant turn-on
RBA (BODIPY) BODIPY~525~5450.87[3][4]Not specified10 nM[3][4]Not specified

Signaling Pathways and Detection Mechanisms

The diverse chemical structures of NO probes give rise to distinct mechanisms for detecting nitric oxide. Understanding these pathways is essential for interpreting experimental results and troubleshooting potential artifacts.

Diamine-Based Probes (e.g., DAF-FM, DAR-4M)

These probes, including the widely used DAF-FM and DAR-4M, rely on the reaction of an o-phenylenediamine moiety with dinitrogen trioxide (N₂O₃), which is formed from the aerobic oxidation of nitric oxide. This reaction yields a highly fluorescent triazole derivative.

DiamineProbeMechanism NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Oxidation O2 Oxygen (O₂) O2->N2O3 TriazoleProduct Triazole Product (Highly Fluorescent) N2O3->TriazoleProduct DiamineProbe Diamine Probe (e.g., DAF-FM, DAR-4M) (Weakly Fluorescent) DiamineProbe->TriazoleProduct Reaction

Figure 1. Detection mechanism of diamine-based NO probes.
Copper-Based Probes (e.g., CuFL)

Copper-based probes utilize a "turn-on" fluorescence mechanism. In its initial state, the fluorescence of the organic fluorophore is quenched by a paramagnetic Cu(II) ion. Nitric oxide reduces Cu(II) to Cu(I), leading to the release of the fluorophore and a significant increase in fluorescence.[5]

CopperProbeMechanism CuFL_quenched Cu(II)-Fluorophore Complex (Quenched Fluorescence) CuFL_active Cu(I) + Free Fluorophore (Fluorescent) CuFL_quenched->CuFL_active Reduction of Cu(II) NO Nitric Oxide (NO) NO->CuFL_active

Figure 2. Detection mechanism of copper-based NO probes.
BODIPY-Based Probes (e.g., RBA)

Many BODIPY-based probes operate on the principle of Photoinduced Electron Transfer (PET). In the absence of NO, an electron-rich moiety quenches the fluorescence of the BODIPY core. The reaction with NO, often through nitrosation of an amine group, inhibits this PET process, thereby "turning on" the fluorescence.[3][4]

BodipyProbeMechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON BODIPY_quenched BODIPY Core Quencher Electron-rich Quencher BODIPY_quenched->Quencher PET ModifiedQuencher Modified Quencher Quencher->ModifiedQuencher Reaction with NO BODIPY_active BODIPY Core NO Nitric Oxide (NO) NO->ModifiedQuencher

Figure 3. PET-based detection mechanism of BODIPY probes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable scientific inquiry. Below are representative protocols for the intracellular detection of nitric oxide using three common alternative probes.

Protocol 1: Intracellular NO Detection with DAF-FM Diacetate

This protocol is adapted for cultured cells and can be used for both fluorescence microscopy and plate reader-based assays.[1][6][7][8]

Materials:

  • DAF-FM Diacetate (prepare a 5 mM stock solution in anhydrous DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Cells of interest cultured on an appropriate vessel (e.g., 96-well plate, coverslips)

  • Nitric oxide donor (e.g., S-nitrosocysteine, SNOC) for positive control (optional)

  • NOS inhibitor (e.g., L-NAME) for negative control (optional)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of DAF-FM diacetate by diluting the 5 mM stock solution in pre-warmed cell culture medium or buffer to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS or medium to remove any extracellular probe.

  • De-esterification:

    • Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

  • Treatment (Optional):

    • For stimulated NO production, replace the medium with one containing the desired stimulus (e.g., agonist, LPS). For positive controls, add an NO donor. For negative controls, pre-incubate with an NOS inhibitor before stimulation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~495 nm and emission at ~515 nm.

Figure 4. Workflow for intracellular NO detection with DAF-FM DA.
Protocol 2: Intracellular NO Detection with DAR-4M AM

This protocol is suitable for situations where red fluorescence is preferred to minimize autofluorescence from biological samples.[2][9]

Materials:

  • DAR-4M AM (prepare a 1-5 mM stock solution in anhydrous DMSO)

  • PBS or other suitable physiological buffer

  • Cultured cells

Procedure:

  • Cell Preparation: Grow cells on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a working solution of DAR-4M AM by diluting the stock solution in serum-free medium to a final concentration of 5-10 µM.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the DAR-4M AM working solution for 30-60 minutes at 37°C.

  • Washing:

    • Remove the loading solution and wash the cells twice with warm PBS.

  • Incubation:

    • Add fresh medium and incubate for an additional 15-30 minutes to allow for complete hydrolysis of the AM ester.

  • Imaging:

    • Acquire fluorescence images using a microscope equipped for excitation at ~560 nm and emission detection at ~575 nm.

Protocol 3: Cellular NO Detection with CuFL

This protocol outlines the general steps for using a copper-based probe for NO detection in cultured cells.[10]

Materials:

  • CuFL probe solution (concentration to be optimized based on cell type and experimental conditions)

  • Cell culture medium

  • Cultured cells on imaging dishes

  • Reagents for stimulating NO synthesis (e.g., cytokines, ionomycin)

Procedure:

  • Cell Plating: Plate cells on imaging dishes and allow them to adhere.

  • Probe Treatment:

    • Replace the culture medium with a fresh medium containing the CuFL probe. The optimal concentration and incubation time should be determined empirically.

  • Stimulation of NO Synthase:

    • After probe loading, treat the cells with appropriate stimuli to induce NO production.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the specific CuFL derivative.

Selectivity of Probes

An ideal NO probe should exhibit high selectivity for nitric oxide over other reactive oxygen and nitrogen species (ROS/RNS) that are often present in biological systems.

ProbeHigh Selectivity OverPotential Interference
DAF-FM O₂⁻, H₂O₂, ONOO⁻Dehydroascorbic acid (DHA)[11]
DAR-4M O₂⁻, H₂O₂, ONOO⁻May react with other reactive nitrogen species, not strictly NO-specific.[12][13]
CuFL H₂O₂, HNO, NO₂⁻, NO₃⁻, ONOO⁻Generally high selectivity for NO.
RBA (BODIPY) Various ROS/RNSCan be sensitive to reducing agents like glutathione (GSH).[3][4]

Concluding Remarks

The selection of a fluorescent probe for nitric oxide detection requires careful consideration of the specific experimental context. While this compound offers good sensitivity, alternatives such as DAF-FM provide a higher quantum yield and a well-characterized detection mechanism. Rhodamine-based probes like DAR-4M are advantageous in systems with high autofluorescence due to their longer excitation and emission wavelengths. Copper-based probes offer a distinct "turn-on" mechanism with high selectivity. Finally, the growing family of BODIPY-based probes presents opportunities for fine-tuning photophysical properties and exploring different detection chemistries. Researchers are encouraged to consult the primary literature and validate their chosen probe in their specific experimental system to ensure accurate and reliable measurement of nitric oxide.

References

Confirming BPTQ-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for confirming apoptosis induced by the glutaminase inhibitor BPTQ (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide). We offer an objective analysis of Annexin V staining alongside alternative techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Introduction to this compound-Induced Apoptosis

This compound is a potent and specific allosteric inhibitor of kidney-type glutaminase (GLS1), an enzyme crucial for the metabolic reprogramming of many cancer cells. By blocking the conversion of glutamine to glutamate, this compound disrupts cancer cell metabolism, leading to a cascade of events culminating in programmed cell death, or apoptosis.[1][2][3] The primary mechanisms include the depletion of downstream metabolites essential for the TCA cycle, reduced glutathione (GSH) synthesis leading to increased reactive oxygen species (ROS), and in some contexts, the degradation of the MYC oncoprotein.[4] Accurate and reliable detection of apoptosis is therefore a critical step in evaluating the efficacy of this compound and similar glutaminase inhibitors.

This compound-Induced Apoptosis Signaling Pathway

The signaling cascade initiated by this compound that leads to apoptosis is a multi-step process primarily engaging the intrinsic (mitochondrial) pathway. Inhibition of glutaminase leads to metabolic stress, which is sensed by BH3-only proteins. These proteins then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

BPTQ_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound GLS1 Glutaminase (GLS1) This compound->GLS1 Inhibition MYC MYC Degradation This compound->MYC Induces Glutamate Glutamate GLS1->Glutamate ROS ↑ Reactive Oxygen Species (ROS) Glutamine Glutamine Glutamine->GLS1 TCA TCA Cycle Metabolites Glutamate->TCA GSH Glutathione (GSH) Glutamate->GSH BH3_only BH3-only proteins (e.g., PUMA, BIM) ROS->BH3_only MYC->BH3_only Bax_Bak Bax/Bak Activation BH3_only->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AnnexinV_Workflow cluster_workflow Annexin V Staining Workflow start Induce Apoptosis (e.g., this compound treatment) harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs wash_buffer Wash with 1X Binding Buffer wash_pbs->wash_buffer resuspend Resuspend in 1X Binding Buffer wash_buffer->resuspend add_annexin Add Fluorochrome-conjugated Annexin V resuspend->add_annexin incubate_annexin Incubate 15 min at RT (in dark) add_annexin->incubate_annexin add_viability_dye Add Viability Dye (e.g., PI) incubate_annexin->add_viability_dye incubate_dye Incubate 5-15 min on ice (in dark) add_viability_dye->incubate_dye analyze Analyze by Flow Cytometry incubate_dye->analyze

References

Independent Verification of BPTQ's Cytotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the cytotoxic effects of 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) and compares its performance with several alternative compounds, primarily from the class of Bromodomain and Extra-Terminal (BET) inhibitors. The presented data, compiled from various independent studies, is intended to offer a comprehensive overview for researchers in oncology and drug discovery.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and a selection of BET inhibitors across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound HL-60Acute Promyelocytic Leukemia12 µM (48h)[1]
I-BET762 LNCaPProstate Cancer25 - 150 nM (6 days)
OTX-015 Various Leukemia Cell LinesAcute LeukemiaSubmicromolar[2]
EPN Stem Cell LinesEpendymoma121.7 - 451.1 nM (72h)[3]
PFI-1 HL-60Acute Promyelocytic Leukemia3.99 µM (72h)[1]
JQ-1 MM.1SMultiple Myeloma< 500 nM[4]
Various Cancer Cell LinesVariousVaries[5]

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anti-cancer drug screening. The IC50 values presented in this guide were primarily determined using colorimetric assays that measure cell viability. Below are detailed methodologies for two common assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Wash the wells multiple times with water to remove the TCA and excess medium components.

  • Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the wells with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add a Tris-based solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cytotoxicity testing and the mechanism of action of the compared compounds, the following diagrams are provided.

Experimental_Workflow General Cytotoxicity Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_assay Assay Specific Steps cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plate treat Add Test Compounds (e.g., this compound) & Controls start->treat incubate Incubate for a Defined Period (e.g., 48h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT, SRB) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent solubilize Solubilize Formazan/Bound Dye incubate_reagent->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: A generalized workflow for determining the IC50 values of cytotoxic compounds.

BET_Inhibitor_Pathway Simplified BET Inhibitor Signaling Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Control cluster_cellular_effects Cellular Outcomes BET BET Proteins (e.g., BRD4) Ac_Histones Acetylated Histones BET->Ac_Histones Binds to TF_Complex Transcription Factor Complex Ac_Histones->TF_Complex Recruits cMyc_Gene c-Myc Gene TF_Complex->cMyc_Gene Activates Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation Apoptosis Apoptosis cMyc_Protein->Apoptosis BET_Inhibitor BET Inhibitor (e.g., JQ-1) BET_Inhibitor->BET Inhibits Binding

Caption: Mechanism of action for BET inhibitors, leading to the downregulation of the c-Myc oncogene.[2][4]

References

Safety Operating Guide

Navigating the Disposal of BPTQ: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of BPTQ, a compound identified in research literature for its cytotoxic properties. Given the potential hazards associated with cytotoxic compounds, a stringent disposal protocol is paramount.

Quantitative Data Summary for Hazardous Waste Disposal

When handling any potentially hazardous chemical waste, including this compound, it is crucial to adhere to established safety protocols. The following table summarizes key quantitative and procedural data for the disposal of hazardous laboratory waste. This information is based on general best practices and regulatory guidelines; always consult your institution's specific policies and the chemical's Safety Data Sheet (SDS).

ParameterGuidelineRegulatory Context
Waste Accumulation Time Do not accumulate in the lab for more than 6 months.Resource Conservation and Recovery Act (RCRA)
Container Labeling Label with "Hazardous Waste," the full chemical name, and accumulation start date.[1][2]OSHA Hazard Communication Standard
Container Condition Must be in good condition, compatible with the waste, and kept closed.[1]RCRA
Liquid Waste pH For aqueous waste, neutralize to a pH between 6.0 and 8.0 before disposal, if permissible.[1]Local wastewater discharge regulations
Empty Container Disposal Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[2]RCRA

Experimental Protocol: General Neutralization of Acidic Chemical Waste

Should this compound be in an acidic solution, a general neutralization protocol can be followed. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Acidic this compound waste solution

  • Stir plate and stir bar

  • Beaker large enough to contain the waste

  • Neutralizing agent (e.g., sodium bicarbonate or sodium hydroxide solution)

  • pH paper or calibrated pH meter

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves

Procedure:

  • Place the beaker containing the acidic waste on the stir plate within a fume hood.

  • Add a stir bar and begin gentle stirring.

  • Slowly add the neutralizing agent to the acidic waste. Monitor for any signs of a vigorous reaction, such as excessive heat generation or gas evolution.

  • Periodically check the pH of the solution using pH paper or a pH meter.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[1]

  • Once neutralized, the solution must still be disposed of as hazardous chemical waste, following institutional guidelines.

  • Record the neutralization procedure in the laboratory waste log.

Disposal Workflow for this compound Waste

The following diagram outlines the essential steps for the proper disposal of this compound, treating it as a cytotoxic and hazardous chemical. This workflow ensures safety and compliance at each stage of the disposal process.

BPTQ_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Request & Pickup A Generate this compound Waste (Solid or Liquid) B Segregate as Cytotoxic/Hazardous Waste A->B C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' and 'Cytotoxic' Labels C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Submit Waste Pickup Request to Environmental Health & Safety (EHS) F->G H EHS Collects Waste for Proper Disposal G->H

This compound Waste Disposal Workflow

Signaling Pathway for Safe Chemical Handling

Safe laboratory practices are built on a foundation of clear communication and adherence to established protocols. The following diagram illustrates the logical flow of information and actions required for handling and disposing of hazardous chemicals like this compound.

Safe_Handling_Pathway cluster_info Information Gathering cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_disposal Waste Disposal info1 Consult Safety Data Sheet (SDS) for this compound ppe1 Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves info1->ppe1 info2 Review Institutional Chemical Hygiene Plan info2->ppe1 handle1 Work in a Ventilated Area (e.g., Fume Hood) ppe1->handle1 handle2 Minimize Waste Generation handle1->handle2 dispose1 Segregate and Containerize Waste as per Protocol handle2->dispose1 dispose2 Arrange for EHS Pickup dispose1->dispose2

Safe Chemical Handling Pathway

References

Essential Safety and Logistical Information for Handling BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against exposure to potent research compounds like BPTQ. The required level of PPE depends on the specific procedure and the quantity of the compound being handled.

Activity Required PPE Rationale
Weighing and Dispensing (Dry Powder) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant nitrile gloves.- Disposable sleeves.High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure.
Solution Preparation & Dilution - Certified chemical fume hood.- Chemical splash goggles and face shield.- Chemical-resistant lab coat.- Chemical-resistant nitrile gloves.High risk of splashes and spills. Engineering controls (fume hood) are the primary barrier, supplemented by robust PPE.
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses with side shields.- Appropriate chemical-resistant gloves for the solvent and compound.Focus on preventing skin and eye contact during administration. The specific procedure will dictate the need for additional containment.
General Laboratory Operations - Lab coat.- Safety glasses.- Nitrile gloves.Standard laboratory practice to protect against incidental contact and contamination.[9][10][11]

Operational Plan: Handling Workflow

A systematic approach is essential for safely handling potent compounds like this compound from receipt to disposal.

BPTQ_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receipt 1. Receipt & Inventory - Log compound details. - Verify container integrity. - Store appropriately. Review 2. Review Safety Info - Consult this guide. - Conduct a lab-specific  risk assessment. Receipt->Review Area_Prep 3. Prepare Work Area - Certify fume hood. - Decontaminate surfaces. - Prepare spill kit. Review->Area_Prep Don_PPE 4. Don Appropriate PPE - Select PPE based on  the risk assessment. Area_Prep->Don_PPE Weigh 5. Weighing & Solubilization - Use a certified fume hood. - Handle with care to  avoid aerosolization. Don_PPE->Weigh Experiment 6. Experimental Use - Follow established protocols. - Minimize exposure. Weigh->Experiment Decontaminate 7. Decontamination - Clean all surfaces and  equipment thoroughly. Experiment->Decontaminate Doff_PPE 8. Doff PPE - Remove PPE carefully to  avoid self-contamination. Decontaminate->Doff_PPE Disposal 9. Waste Disposal - Dispose of all waste  as hazardous. Doff_PPE->Disposal

Caption: this compound Handling Workflow from Receipt to Disposal.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Type Disposal Procedure Rationale
Unused this compound Compound - Dispose of in its original container or a clearly labeled, sealed waste container.- Do not mix with other waste streams.Prevents accidental reactions and ensures proper identification for waste handlers.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a dedicated, sealed hazardous waste container lined with a plastic bag.- Label clearly as "this compound Contaminated Waste".Segregates potent compound waste from general lab waste to ensure proper disposal.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated and must be handled accordingly.
Aqueous Waste - Collect in a sealed, shatter-resistant container.- Label with "Hazardous Waste," the chemical name (this compound), and concentration.- Do not pour down the drain.Prevents environmental contamination and complies with hazardous waste regulations.
Contaminated Solvents - Collect in a designated, sealed solvent waste container.- Ensure compatibility of the solvent with the container material.- Label with all chemical constituents.Proper containment and labeling are crucial for safe storage and disposal of flammable and hazardous organic waste.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to minimize exposure and contamination.

BPTQ_Spill_Response Alert 1. Alert Personnel - Immediately notify others  in the area. Evacuate 2. Evacuate Area - If spill is large or  aerosolized. Alert->Evacuate PPE 3. Don Response PPE - Minimum of double gloves,  respirator, lab coat,  and goggles. Evacuate->PPE Contain 4. Contain Spill - Use absorbent pads  to surround the spill. PPE->Contain Neutralize 5. Neutralize/Absorb - Cover with appropriate  absorbent material. Contain->Neutralize Collect 6. Collect Waste - Carefully collect all  contaminated materials. Neutralize->Collect Decontaminate 7. Decontaminate Area - Clean the spill area  with an appropriate solvent. Collect->Decontaminate Dispose 8. Dispose of Waste - All cleanup materials are  hazardous waste. Decontaminate->Dispose

Caption: Step-by-step spill response plan for this compound.

References

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Retrosynthesis Analysis

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